2,6-Dimethoxybenzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZFBDREVRUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046999 | |
| Record name | 2,6-Dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046999 | |
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Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2,6-Dimethoxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
1466-76-8 | |
| Record name | 2,6-Dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dimethoxybenzoic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIMETHOXYBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28591 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2,6-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
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| Record name | 2,6-dimethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6B3P1LO43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dimethoxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 °C | |
| Record name | 2,6-Dimethoxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029273 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethoxybenzoic Acid (CAS: 1466-76-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethoxybenzoic acid (2,6-DMBA), a naturally occurring phenolic compound, serves as a versatile building block in organic synthesis and holds potential for various applications in drug development and material science. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis and purification protocols, and known biological activities. Detailed experimental methodologies and data are presented to support further research and application of this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] It is sparingly soluble in water but soluble in alkaline solutions and organic solvents such as benzene and toluene.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1466-76-8 | [2] |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Melting Point | 185-187 °C | [1] |
| Boiling Point | 275.56 °C (estimate) | |
| pKa | 3.44 (at 25 °C) | [1] |
| logP | 0.66 | |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility in Water | 0.35 g/100 mL (at 25 °C) | [3] |
| Solubility in DMSO | 36 mg/mL | [4] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data and Interpretation | Reference(s) |
| ¹H NMR | A peak around 3.89 ppm (s, 6H) corresponds to the two methoxy groups. A doublet around 6.60 ppm (d, 2H) and a triplet around 7.34 ppm (t, 1H) are characteristic of the aromatic protons. A broad singlet between 8-9 ppm is indicative of the carboxylic acid proton. | [5] |
| ¹³C NMR | ||
| Infrared (IR) | The IR spectrum displays characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and aromatic C-H and C-O stretches. | [6][7] |
| Mass Spectrometry (MS) | The mass spectrum shows a prominent molecular ion peak. Common fragmentation patterns include the loss of a hydroxyl group (M-17) and a carboxyl group (M-45). | [8][9] |
Synthesis and Purification
Synthesis Protocols
Several methods for the synthesis of this compound have been reported. One common approach involves the carboxylation of 1,3-dimethoxybenzene.
Experimental Protocol: Synthesis via Carboxylation of 1,3-Dimethoxybenzene [5]
-
Reaction Setup: In a suitable reactor, introduce 5.90 g (0.256 M) of sodium metal and 200 ml of anhydrous toluene.
-
Sodium Dispersion: Reflux the mixture for 30 minutes and then stir vigorously at room temperature to create a fine sodium dispersion.
-
Addition of Reactants: Add 12.6 g (0.09 M) of 1,3-dimethoxybenzene and 17.7 g (0.119 M) of chlorooctane successively to the reaction mixture.
-
Stirring: Stir the reaction mixture for 2 hours at room temperature.
-
Carboxylation: Introduce approximately 35 g of carbon dioxide (CO₂) gas and continue stirring for 12 hours at room temperature.
-
Quenching: Neutralize the excess sodium by carefully adding 10 ml of methanol.
-
Acidification and Workup: Acidify the mixture with concentrated hydrochloric acid. Concentrate the medium under reduced pressure.
-
Extraction: Dissolve the residue in acetone and filter to remove inorganic salts.
-
Purification: Recrystallize the crude product from an acetone/hexane mixture to obtain this compound.
Purification Protocol
Recrystallization is a standard method for purifying crude this compound.
Experimental Protocol: Recrystallization [10]
-
Solvent Selection: A mixture of a polar solvent like ethanol or acetone and a non-polar solvent like hexane or water can be effective. An ethanol/water system is commonly used.[7]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (e.g., boiling ethanol-water mixture).
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Biological Activity and Potential Applications
While extensive biological studies on this compound are limited, preliminary research and its structural similarity to other bioactive molecules suggest potential pharmacological activities.
Anti-inflammatory Potential
Some sources suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[11] However, direct and detailed studies confirming this mechanism are not widely available. The general anti-inflammatory potential of dimethoxy-substituted aromatic compounds has been noted in broader studies.
Intermediate in Drug Synthesis
This compound is a key intermediate in the synthesis of other pharmacologically active compounds. Notably, it is a precursor for the synthesis of γ-resorcylic acid (2,6-dihydroxybenzoic acid), a compound that has been investigated for its potential therapeutic properties.[5]
Experimental Protocol: Demethylation to 2,6-Dihydroxybenzoic Acid (γ-Resorcylic Acid)
A common method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃).
-
Reaction Setup: Dissolve this compound in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.
-
Addition of BBr₃: Add a solution of boron tribromide (1M in DCM) dropwise to the stirred solution. Typically, 2-3 equivalents of BBr₃ per methoxy group are used.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Workup: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 2,6-dihydroxybenzoic acid.
Safety and Handling
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[12]
Table 3: Hazard and Precautionary Statements
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |
| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product |
| H335: May cause respiratory irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water | |
| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Analytical Methods
The purity and concentration of this compound can be determined using High-Performance Liquid Chromatography (HPLC).
HPLC Method:
-
Column: Reverse-phase C18 column
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid).
-
Detection: UV detection at an appropriate wavelength.
Conclusion
This compound is a valuable chemical entity with well-defined physical and chemical properties. The synthetic and purification protocols provided in this guide offer a solid foundation for its preparation in a laboratory setting. While its own biological activities are not yet extensively documented in publicly available literature, its role as a key intermediate in the synthesis of other potentially therapeutic compounds underscores its importance in medicinal chemistry and drug discovery. Further research is warranted to fully elucidate the pharmacological profile of this compound and explore its potential as a lead compound for new therapeutic agents.
References
- 1. This compound | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. This compound(1466-76-8) IR Spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 2,6-Dimethoxybenzoicacid | C9H10O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 2,6-Dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and other key physicochemical properties of 2,6-Dimethoxybenzoic Acid. It includes a summary of its applications in synthesis and detailed experimental protocols for its preparation.
Core Molecular Information
This compound is a polyphenol compound found in various plants and belongs to the class of o-methoxybenzoic acids and their derivatives.[1][2][3] It serves as a valuable intermediate in the synthesis of various organic compounds.[4][5]
Molecular Structure and Identifiers
The molecular structure of this compound is characterized by a benzoic acid core with two methoxy groups at positions 2 and 6 of the benzene ring.
| Identifier | Value |
| Molecular Formula | C₉H₁₀O₄[1][6][7][8] |
| SMILES | COC1=C(C(=CC=C1)OC)C(=O)O[1][9] |
| InChI | InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)[7][9] |
| InChIKey | MBIZFBDREVRUHY-UHFFFAOYSA-N[7][9] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 182.17 g/mol | [1][6][8] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 185-187 °C | [4] |
| CAS Number | 1466-76-8 | [1][6][7] |
| Solubility | Soluble in DMSO (36 mg/mL) | [1] |
Applications in Synthesis
This compound is a key intermediate in several synthetic pathways. Notably, it is utilized in the synthesis of indoles and coumarins, which are being investigated as potent inhibitors of heat-shock protein 90 (Hsp90) in the context of breast cancer treatment.[4] Furthermore, it is a crucial precursor for the preparation of gamma-resorcylic acid, a compound that has demonstrated activity against rheumatic fever.[4][5][10]
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are summaries of two distinct experimental protocols.
Synthesis from 1,3-Dimethoxybenzene
This method involves the carboxylation of 1,3-dimethoxybenzene.
-
Reaction Setup : 5.90 g (0.256 M) of sodium and 200 ml of anhydrous toluene are introduced into a reactor. The mixture is refluxed for 30 minutes and then stirred vigorously at room temperature.[5]
-
Addition of Reactants : 12.6 g (0.09 M) of 1,3-dimethoxybenzene and 17.7 g (0.119 M) of chlorooctane are added successively. The reaction mixture is stirred for 2 hours at room temperature.[5]
-
Carboxylation : Approximately 35 g of CO₂ are added, and the reaction is stirred for 12 hours at room temperature.[5]
-
Work-up and Purification : The excess sodium is neutralized with 10 ml of methanol. The medium is then acidified using a concentrated hydrochloric acid solution and concentrated under partial pressure. The resulting residue is dissolved in acetone, and inorganic salts are removed by filtration.[5]
-
Crystallization : Recrystallization from an acetone/hexane mixture yields 11.3 g of this compound (68% yield). A similar procedure using chloropropane instead of chlorooctane resulted in a 71% yield.[5]
Synthesis via 2-Methylresorcinol
This protocol outlines a two-step synthesis starting from 2-methylresorcinol.
-
Methylation of 2-Methylresorcinol : The conversion of 2-methylresorcinol to 2,6-dimethoxytoluene is achieved in a methanol-dimethyl sulfate solution using sodium methoxide. This step yields a 75% return.[10]
-
Oxidation of 2,6-Dimethoxytoluene : The oxidation of 2,6-dimethoxytoluene is carried out using aqueous pyridine and potassium permanganate, which produces a pure product in 55% yield.[10]
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key reagents and transformations.
References
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- 9. This compound | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 2,6-Dimethoxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,6-dimethoxybenzoic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, pharmaceutical formulation, and drug development. This compound is a key intermediate in the synthesis of various compounds, including indoles and coumarins related to Novobiocin, which are potent inhibitors of heat-shock protein 90, relevant in cancer treatment.[1][2] It is also an intermediate in the preparation of gamma-resorcylic acid, which has shown activity against rheumatic fever.[1][2]
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is influenced by several factors, including the chemical structures of the solute and solvent (polarity, hydrogen bonding capabilities), temperature, pressure, and the presence of any polymorphic forms of the solid. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.
A critical factor affecting the solubility of this compound is its existence in multiple crystalline forms, known as polymorphs.[3] At least three polymorphs (Form I, Form II, and Form III) have been identified, with Form I being the most stable at room temperature.[3] Different polymorphs of the same compound can exhibit significantly different physical properties, including solubility and dissolution rates. This is a crucial consideration in drug development, as it can impact bioavailability.
Quantitative Solubility Data
Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on available data sheets and scientific publications, the following tables summarize the known quantitative and qualitative solubility information.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Citation(s) |
| Water | 25 | 0.35 g/100 mL | [1][2][4] |
| Water | Not Specified | 14.7 g/L | [1][2][4] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 36 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (requires sonication) | [6][7] |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Description | Citation(s) |
| Methanol | Almost transparent | [8] |
| Acetone | Soluble | [8] |
| Ethyl Acetate | Soluble | [8] |
| Benzene | Soluble | [1][2] |
| Toluene | Soluble | [1][2] |
| Alkali Solutions | Soluble | [1][2] |
Experimental Protocols for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound, adapted from protocols used for studying its polymorphs. This method, known as the isothermal shake-flask method followed by concentration analysis, is a standard procedure for generating accurate solubility data.
Objective: To determine the equilibrium solubility of a specific polymorph of this compound in a given organic solvent at a controlled temperature.
Materials:
-
This compound (specify polymorph, e.g., Form I)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Calibrated thermometer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is reached.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 2 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Record the exact volume of the filtrate and weigh the flask to determine the mass of the solution.
-
Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Concentration Analysis (HPLC Method as an example):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method. A reverse-phase C18 column is often appropriate for this type of compound. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
-
Calculation of Solubility:
-
From the determined concentration of the diluted sample, calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or moles/L.
-
Logical Workflow for Solubility Determination
The process of determining the solubility of this compound can be visualized as a logical workflow. This ensures that all critical steps are considered for accurate and reproducible results.
Signaling Pathways and Drug Development Context
Current scientific literature does not indicate that this compound itself is directly involved in specific cellular signaling pathways as a signaling molecule. Its primary role in a drug development context is as a crucial building block for the synthesis of more complex, pharmacologically active molecules.[1][2] For instance, its incorporation into novobiocin analogues is key to their function as Hsp90 inhibitors, a target in cancer therapy. Therefore, the focus for this compound is on its chemical properties, such as solubility, which are critical for optimizing synthetic routes and, potentially, for the formulation of any final drug product where it might be present as a metabolite or an impurity.
The experimental workflow for utilizing this compound in drug discovery would typically involve its use in a synthetic chemistry workflow to generate a library of derivatives. These derivatives would then be screened for biological activity.
References
- 1. This compound | 1466-76-8 [chemicalbook.com]
- 2. This compound CAS#: 1466-76-8 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 1466-76-8,this compound,chinese supplier,C9H10O4,EINECS 215-985-4 [chembuying.com]
- 5. This compound | Mechanism | Concentration [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound, 99% | Fisher Scientific [fishersci.ca]
The Ubiquitous Presence of 2,6-Dimethoxybenzoic Acid in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxybenzoic acid (2,6-DMBA), a naturally occurring phenolic compound, has garnered increasing interest within the scientific community for its potential bioactive properties. As a derivative of benzoic acid, its presence in various plant species suggests a role in plant physiology and defense mechanisms. This technical guide provides a comprehensive overview of the natural occurrence of 2,6-DMBA in plants, detailing its presence in various species, methodologies for its extraction and quantification, and insights into its biosynthetic pathways and physiological significance.
Natural Occurrence of this compound in Plants
This compound has been identified in a diverse range of plant species, often as a component of their complex phytochemical profiles. Its distribution appears across different plant families, suggesting a conserved role or convergent evolution of its biosynthetic pathway.
Table 1: Quantitative and Qualitative Data on the Occurrence of this compound in Plants
| Plant Species | Family | Plant Part | Concentration/Presence | Reference |
| Curculigo orchioides | Hypoxidaceae | Rhizome | Quantified | [1] |
| Molineria capitulata | Hypoxidaceae | Leaves | Presence confirmed (in methanolic extract) | [2] |
| Dianthus caryophyllus | Caryophyllaceae | Flowers | Presence of 2,6-Dimethoxybenzaldehyde (a closely related compound) | [3] |
| Molineria latifolia | Hypoxidaceae | Not specified | Presence reported | |
| Flacourtia jangomas | Salicaceae | Leaves | Presence of 2,6-dimethoxy benzoquinone (a related compound) |
While quantitative data remains limited for many species, the confirmed presence of 2,6-DMBA and its close derivatives in these plants underscores the need for further research to determine their specific concentrations and physiological roles.
Experimental Protocols
The accurate analysis of this compound in plant matrices requires robust and validated experimental protocols. The following sections detail the methodologies for the extraction, isolation, and quantification of 2,6-DMBA from plant tissues.
Extraction of this compound from Plant Material
The choice of extraction method is critical for the efficient recovery of 2,6-DMBA. As a phenolic acid, solvent extraction is the most common approach.
a) Accelerated Solvent Extraction (ASE)
ASE is a rapid and efficient method for extracting phenolic compounds from solid plant materials.
-
Sample Preparation: Plant material should be dried (lyophilized or oven-dried at low temperatures) and finely ground to a homogenous powder to increase the surface area for extraction.
-
Solvent System: A mixture of methanol and water (e.g., 80:20 v/v) is often effective for extracting polar phenolic compounds. The optimal ratio may need to be determined empirically for each plant matrix.
-
ASE Parameters:
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Number of Cycles: 2
-
Flush Volume: 60%
-
Purge Time: 100 seconds
-
-
Post-Extraction: The collected extract is typically filtered and can be concentrated under reduced pressure. For subsequent HPLC analysis, the extract should be dissolved in a solvent compatible with the mobile phase.
b) Conventional Solvent Extraction (Maceration)
Maceration is a simpler, though more time-consuming, extraction method.
-
Sample Preparation: As with ASE, the plant material should be dried and ground.
-
Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 10 g).
-
Submerge the powder in a suitable solvent (e.g., 100 mL of 80% methanol) in a sealed container.
-
Agitate the mixture periodically and allow it to stand at room temperature for an extended period (e.g., 24-48 hours).
-
Separate the extract from the solid residue by filtration or centrifugation.
-
The extraction process can be repeated with fresh solvent to ensure exhaustive extraction.
-
Combine the extracts and concentrate them as needed.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometry - MS) is the preferred method for the quantification of 2,6-DMBA.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to achieve good separation from other matrix components. A common mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid (or another acidifier to suppress ionization).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: The gradient program should be optimized to ensure baseline separation of the 2,6-DMBA peak from other compounds in the extract. A typical gradient might start with a low percentage of Solvent B, gradually increasing over the run.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
DAD: Detection can be performed by monitoring the UV absorbance at the λmax of 2,6-DMBA (approximately 290 nm).
-
MS: For higher selectivity and sensitivity, a mass spectrometer can be used. Detection would be based on the specific mass-to-charge ratio (m/z) of the 2,6-DMBA molecule.
-
-
Quantification:
-
A calibration curve should be prepared using certified reference standards of this compound at a range of concentrations.
-
The concentration of 2,6-DMBA in the plant extracts is then determined by comparing the peak area of the analyte with the calibration curve.
-
Biosynthesis and Physiological Role
The biosynthesis of benzoic acids in plants is a complex process that originates from the phenylpropanoid pathway. While the specific pathway for 2,6-DMBA is not fully elucidated, it is hypothesized to proceed through a series of enzymatic reactions starting from a precursor molecule derived from the shikimate pathway.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of 2,6-DMBA likely involves the formation of a dihydroxybenzoic acid intermediate, followed by two successive O-methylation steps.
Caption: Proposed biosynthetic pathway of this compound from the Shikimate Pathway.
The key steps are believed to be:
-
Formation of the Benzoic Acid Scaffold: This occurs via the phenylpropanoid pathway, starting with L-phenylalanine and proceeding through cinnamic acid. The C3 side chain of cinnamic acid is then shortened to form the benzoic acid core.
-
Hydroxylation: The benzoic acid core is likely hydroxylated at the 2 and 6 positions to form a dihydroxybenzoic acid intermediate.
-
O-Methylation: Two sequential methylation reactions, catalyzed by O-methyltransferases with S-adenosyl-L-methionine (SAM) as the methyl group donor, would then add methyl groups to the hydroxyl groups, yielding this compound.
Physiological Role in Plants
Phenolic compounds, including benzoic acid derivatives, play a crucial role in plant defense and signaling. It is hypothesized that 2,6-DMBA contributes to:
-
Allelochemical Interactions: Phenolic acids can be released into the environment to inhibit the growth of competing plants.
-
Defense Against Herbivores and Pathogens: These compounds can act as feeding deterrents to insects and exhibit antimicrobial properties against pathogenic fungi and bacteria.
-
Response to Abiotic Stress: The production of phenolic compounds is often upregulated in response to environmental stressors such as UV radiation, drought, and nutrient deficiency, where they can act as antioxidants.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of this compound from plant materials.
Caption: A generalized experimental workflow for the extraction and analysis of 2,6-DMBA.
Conclusion
This compound is a naturally occurring phenolic compound found in a variety of plant species. Its presence suggests important physiological roles, particularly in plant defense. The methodologies outlined in this guide provide a framework for the reliable extraction and quantification of 2,6-DMBA, which will be crucial for further elucidating its distribution, biosynthesis, and biological activities. Future research should focus on obtaining more quantitative data from a wider range of plant species and on the functional characterization of the enzymes involved in its biosynthetic pathway. This knowledge will not only advance our understanding of plant secondary metabolism but may also pave the way for novel applications in drug development and other industries.
References
- 1. Course: Molécules d'intérêt fonctionnel | TELUM [telum.umc.edu.dz]
- 2. Computational and Pharmacological Studies on the Antioxidant, Thrombolytic, Anti-Inflammatory, and Analgesic Activity of Molineria capitulata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on chemical constituents and antioxidant activities of Dianthus caryophyllus L - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,6-Dimethoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 2,6-Dimethoxybenzoic Acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Solvent | Frequency (MHz) | Assignment |
| 7.33 | t | 1H | 8.4 | CDCl₃ | 400 | H-4 |
| 6.60 | d | 2H | 8.5 | CDCl₃ | 400 | H-3, H-5 |
| 3.89 | s | 6H | - | DMSO-d₆ | - | 2x -OCH₃ |
| 6.60 | d | 2H | - | DMSO-d₆ | - | H-3, H-5 |
| 7.34 | t | 1H | - | DMSO-d₆ | - | H-4 |
| 8-9 | s | 1H | - | DMSO-d₆ | - | -COOH |
| 3.86 | - | - | - | D₂O | 1000 | -OCH₃ (predicted) |
¹³C NMR Data
| Chemical Shift (δ) ppm | Solvent | Frequency (MHz) | Assignment |
| 166.7 | DMSO-d₆ | 100 | C=O |
| 156.1 | DMSO-d₆ | 100 | C-2, C-6 |
| 130.4 | DMSO-d₆ | 100 | C-4 |
| 114.4 | DMSO-d₆ | 100 | C-1 |
| 104.1 | DMSO-d₆ | 100 | C-3, C-5 |
| 55.8 | DMSO-d₆ | 100 | -OCH₃ |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Interpretation | Sample Preparation |
| 3400-2400 (broad) | O-H stretch (carboxylic acid) | KBr disc |
| ~1700 | C=O stretch (carboxylic acid) | KBr disc |
| 1600, 1500 | C=C stretch (aromatic) | KBr disc |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Ionization Method | Analysis Type |
| 182 | - | Electron Ionization (EI) | GC-MS |
| 167 | - | Electron Ionization (EI) | GC-MS |
| 139 | - | Electron Ionization (EI) | GC-MS |
| 108 | - | Electron Ionization (EI) | GC-MS |
| 79 | - | Electron Ionization (EI) | GC-MS |
| 51 | - | Electron Ionization (EI) | GC-MS |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer operating at frequencies of 400 MHz for proton and 100 MHz for carbon nuclei.[1] Samples are prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).[1] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] Data is processed using standard NMR software.
Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like this compound, the KBr disc method is frequently employed.[2]
KBr Disc Preparation:
-
A small amount of the sample (1-2 mg) is ground with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
A portion of the resulting powder is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.
-
The pellet is placed in the sample holder of the FTIR spectrometer for analysis.
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) at 70 eV. The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2,6-Dimethoxybenzoic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the solid-state properties of active pharmaceutical ingredients is paramount. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the known crystal structures and polymorphic behavior of 2,6-Dimethoxybenzoic Acid, a key chemical intermediate.
Introduction to the Polymorphism of this compound
This compound (2,6-DMBA) is known to exhibit conformational polymorphism, crystallizing in at least three distinct polymorphic forms, designated as Form I, Form II, and Form III.[1][2] The primary difference between these polymorphs lies in the conformation of the carboxylic acid group relative to the benzene ring, which can adopt either an anti or a syn planar conformation.[1][3] This conformational flexibility, coupled with the steric hindrance from the two methoxy groups, leads to different hydrogen bonding motifs and, consequently, different crystal packing arrangements.[4][5]
Crystallographic Data of this compound Polymorphs
The crystallographic parameters for the three known polymorphs of this compound are summarized in the tables below. These data have been compiled from single-crystal X-ray diffraction studies.
Table 1: Crystallographic Data for this compound Polymorphs
| Parameter | Form I | Form II | Form III |
| CSD Refcode | DMOXBA01/DMOXBA02 | DMOXBA03 | DMOXBA07 |
| Crystal System | Orthorhombic | Tetragonal | Monoclinic |
| Space Group | P2₁2₁2₁ | P4₁2₁2 | P2₁/c |
| a (Å) | 7.12255 (13) | 8.1423 (3) | Not explicitly found |
| b (Å) | 8.92296 (15) | 8.1423 (3) | Not explicitly found |
| c (Å) | 13.79430 (18) | 27.6814 (18) | Not explicitly found |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | Not explicitly found |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 876.69 (2) | 1835.20 (15) | Not explicitly found |
| Z | 4 | 8 | Not explicitly found |
| Temperature (K) | 298 (2) | Not explicitly found | Not explicitly found |
Data for Form I from a redetermination study, offering improved precision.[4] Data for Form II is also available.[6] Detailed unit cell parameters for Form III were not explicitly available in the searched documents but it is identified as monoclinic with space group P2₁/c.[2][5]
Table 2: Molecular and Hydrogen Bonding Features of this compound Polymorphs
| Feature | Form I | Form II | Form III |
| Carboxylic Acid Conformation | anti-planar | syn-planar | syn-planar |
| Carboxyl Group Twist Angle (°) | 56.12 (9) | 65.72 (15) | 74.10 (6) |
| Hydrogen Bonding Motif | Chains (catemer synthon) | Dimers | Dimers |
| Thermodynamic Stability | Most stable at room temperature | Metastable | Metastable (high-temperature form) |
Experimental Protocols for Polymorph Generation and Characterization
The generation of specific polymorphs of this compound is highly dependent on the crystallization conditions.
Crystallization of Form I (Orthorhombic)
Form I is the most thermodynamically stable polymorph at ambient temperatures and is often obtained from various crystallization experiments.[2]
-
Method: Slow evaporation.[4]
-
Protocol:
-
Dissolve this compound (e.g., 0.1 mmol, 99% purity) in ethanol (95%, 9 mL).
-
Gently heat the solution under reflux for 1 hour.
-
Cool the solution to ambient temperature.
-
Allow the solvent to evaporate slowly over a period of two days to yield crystals suitable for single-crystal X-ray diffraction.
-
Crystallization of Form II (Tetragonal)
Form II is a metastable polymorph and its isolation can be challenging.[2] It has been obtained serendipitously during co-crystallization attempts.
-
Method: Slow evaporation in the presence of a co-former.[6]
-
Protocol:
-
Dissolve this compound (1 mmol) and phenylboronic acid (1 mmol) in water (10 mL).
-
Gently heat the solution under reflux for 3 hours.
-
After cooling to ambient temperature, allow the solvent to evaporate slowly. A single crystal suitable for X-ray diffraction was reported to have grown after two weeks.
-
Note: Reproducibility of this method has been reported to be difficult, with most attempts yielding the orthorhombic Form I.[6]
-
Crystallization of Form III (Monoclinic)
Form III is another metastable polymorph and is considered the high-temperature form.[2] Like Form II, it has been obtained from unsuccessful co-crystallization experiments.
-
Method: Slow evaporation from an aqueous solution with a co-former.[5]
-
Protocol:
-
Prepare an aqueous solution with a 1:1 molar ratio of this compound (1 mmol, 99% purity) and 5-fluorouracil (1 mmol, 99% purity).
-
Allow the solution to evaporate slowly to form colorless, plate-like crystals.
-
Controlling Polymorphic Outcome with Additives
Studies have shown that the polymorphic outcome can be influenced by the use of additives.[2][3]
-
Method: Cooling crystallization with additives.[2]
-
Protocol:
-
Dissolve this compound in a selected solvent (e.g., water) at an elevated temperature (40 to 80 °C).
-
Introduce additives such as polyethylene glycol (PEG) or hydroxypropyl cellulose (HPC).
-
Filter the solution and cool it to 5 °C.
-
Collect the resulting crystals by filtration and air-dry.
-
Observation: Additives like PEG and HPC have been shown to favor the formation of the metastable Form III.[2]
-
Characterization
The primary technique for unambiguous identification and characterization of the different polymorphs is single-crystal X-ray diffraction . Powder X-ray diffraction (PXRD) is also used for phase identification and quantification.[2]
Visualization of Polymorphic Relationships and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key relationships and experimental processes involved in the study of this compound polymorphism.
Caption: Relationships between conformations and polymorphs of this compound.
Caption: Experimental workflow for polymorph screening of this compound.
Conclusion
The polymorphic landscape of this compound is rich and serves as an excellent model system for studying the interplay of molecular conformation, intermolecular interactions, and crystallization conditions. Form I, with its anti-planar carboxylic acid conformation and chain-like hydrogen bonding, represents the most stable form at room temperature. The metastable Forms II and III both feature a syn-planar conformation leading to dimeric hydrogen bonding motifs. The targeted crystallization of the metastable forms remains a challenge, often requiring specific conditions such as the presence of additives or occurring serendipitously. For drug development professionals, this case highlights the critical need for comprehensive polymorphic screening to identify and characterize all potential solid forms of a compound to ensure the selection of the optimal form for development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. conferences.lu.lv [conferences.lu.lv]
- 4. Redetermination of 2,6-dimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of a third polymorph of 2,6-dimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new polymorph of 2,6-dimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
2,6-Dimethoxybenzoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethoxybenzoic acid (2,6-DMBA) is a naturally occurring phenolic compound found in various plant species and has been identified as an endogenous metabolite in humans.[1][2] While research on 2,6-DMBA is ongoing, its structural similarity to other bioactive molecules suggests its potential involvement in key cellular signaling pathways. This technical guide provides a comprehensive overview of 2,6-DMBA, with a focus on its metabolic aspects, potential biological activities, and detailed experimental protocols for its study. Particular attention is given to its plausible connection to the mTOR and p38 MAPK signaling pathways, offering a valuable resource for researchers investigating novel therapeutic agents.
Introduction to this compound
This compound is a member of the o-methoxybenzoic acids and derivatives class of organic compounds.[3] It is characterized by a benzoic acid structure with two methoxy groups at positions 2 and 6 of the benzene ring.[3]
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C9H10O4 | [4] |
| Molecular Weight | 182.17 g/mol | [4] |
| CAS Number | 1466-76-8 | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 185-187 °C | [5] |
| Solubility | Soluble in DMSO | [6] |
This compound as a Metabolite
2,6-DMBA has been detected and quantified in human blood and urine, confirming its status as an endogenous metabolite.[2] It is also found in certain plants, such as Dianthus caryophyllus and Curculigo orchioides.[4]
Biosynthesis and Metabolic Fate (Hypothesized)
While the precise biosynthetic and metabolic pathways of 2,6-DMBA in humans are not yet fully elucidated, the metabolism of structurally similar aromatic compounds in microorganisms provides a plausible model. The degradation of benzoic acid and its derivatives in bacteria often proceeds through the formation of a central intermediate, benzoyl-CoA.[7] This process typically involves the activation of the carboxylic acid group to a CoA thioester, followed by dearomatization and ring cleavage.[7][8]
It is hypothesized that 2,6-DMBA could be a metabolite of more complex dietary polyphenols or could be synthesized endogenously. Its degradation may follow a similar pathway to other benzoic acids, involving demethylation and subsequent ring cleavage.
A related compound, 2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ), is a major bioactive component of fermented wheat germ extract and has demonstrated significant biological activity. Given the structural relationship, it is plausible that 2,6-DMBA could serve as a precursor or be a metabolic product of 2,6-DMBQ.
Caption: Hypothesized metabolic relationship between 2,6-DMBQ and 2,6-DMBA.
Quantitative Data
The concentration of 2,6-DMBA has been quantified in human biological fluids.
| Biological Fluid | Concentration (µM) | Subject | Reference |
| Blood | 0.136 ± 0.022 | Adult Male (Normal) | [2] |
Potential Biological Activity: Involvement in mTOR and p38 MAPK Signaling
While direct studies on the biological activity of 2,6-DMBA are limited, the closely related compound 2,6-DMBQ has been shown to inhibit the mTOR and p38 MAPK signaling pathways. This suggests that 2,6-DMBA may possess similar properties.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism.[9] Dysregulation of this pathway is implicated in various diseases, including cancer. 2,6-DMBQ has been demonstrated to be a potent inhibitor of the mTOR pathway.
Caption: Hypothesized inhibitory effect of 2,6-DMBA on the mTOR signaling pathway.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis.[10] Aberrant p38 MAPK signaling is associated with various inflammatory diseases and cancer.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0029273) [hmdb.ca]
- 3. broadpharm.com [broadpharm.com]
- 4. This compound | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1466-76-8 [chemicalbook.com]
- 6. This compound | Mechanism | Concentration [selleckchem.com]
- 7. The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.unesp.br [repositorio.unesp.br]
- 9. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
Core Thermochemical Properties of 2,6-Dimethoxybenzoic Acid: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the essential thermochemical data for 2,6-Dimethoxybenzoic Acid (C₉H₁₀O₄), a key intermediate in the synthesis of various pharmaceutical compounds. The information compiled herein is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate computational modeling, process optimization, and safety assessments.
Introduction
This compound is a polyphenolic compound with significant applications, notably in the synthesis of indoles and coumarins, which are potent inhibitors of heat-shock protein 90, relevant in cancer therapy[1]. An accurate understanding of its thermochemical properties is crucial for predicting its behavior under various process conditions, ensuring stability, and controlling its crystalline form. This document summarizes the key experimentally determined thermochemical parameters and outlines the methodologies employed for their determination.
Quantitative Thermochemical Data
The fundamental thermochemical properties of this compound are presented below. These values have been compiled from peer-reviewed literature and established chemical databases.
Table 1: Standard Molar Enthalpies of Formation and Combustion
| Thermochemical Parameter | Value | Method | Reference |
| Standard Molar Enthalpy of Formation (solid, ΔfH°solid) | -693.8 ± 1.4 kJ/mol | Combustion Calorimetry (Ccb) | [2] |
| Standard Molar Enthalpy of Combustion (solid, ΔcH°solid) | -4276.9 ± 0.8 kJ/mol | Combustion Calorimetry (Ccb) | [2] |
Table 2: Phase Change and Thermal Properties
| Property | Value | Method | Reference |
| Melting Point (Form I) | 185-187 °C | Lit. | [1] |
| Melting Point (Form III) | 190 °C | Differential Scanning Calorimetry (DSC) | [3] |
| Polymorphic Transition (Form I → Form III) | 118 °C | Differential Scanning Calorimetry (DSC) | [3] |
| Standard Molar Enthalpy of Sublimation (ΔsubH°) | 121.7 ± 0.4 kJ/mol | Vapor Pressure Measurement | [4] |
| Enthalpy of Sublimation (ΔsubH) at 367 K | 118.4 ± 0.4 kJ/mol | Mass Effusion (ME) | [4] |
Note: this compound is known to exhibit polymorphism, with at least three identified forms (I, II, and III). Form I is the thermodynamically stable form at lower temperatures, while Form III is the stable form at high temperatures[3].
Experimental Protocols
The acquisition of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections detail the principles behind the methodologies used for this compound.
Combustion calorimetry is the primary method for determining the enthalpy of combustion, from which the enthalpy of formation is derived.
-
Principle: A precisely weighed sample of this compound is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a "bomb." The bomb is submerged in a known quantity of water in an insulated vessel (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase.
-
Apparatus: The core instrument is a bomb calorimeter. Benzoic acid itself is a common standard used for calibrating the heat capacity of the calorimeter due to its high purity and well-known heat of combustion[5][6].
-
Procedure:
-
A pellet of the sample is weighed and placed in the bomb.
-
The bomb is sealed, purged of atmospheric nitrogen, and pressurized with pure oxygen (typically to ~25 atm)[7].
-
The bomb is placed in the calorimeter, which is filled with a known volume of water.
-
The initial temperature is recorded over a period to establish a baseline.
-
The sample is ignited remotely via an electrical fuse wire.
-
The temperature is recorded until it reaches a maximum and then begins to cool, establishing an after-period baseline.
-
The heat capacity of the calorimeter system is determined by burning a standard substance (e.g., benzoic acid) under identical conditions[7][8].
-
The enthalpy of combustion is calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the fuse wire ignition and any side reactions (e.g., nitric acid formation)[7][8]. The standard enthalpy of formation is then calculated using Hess's Law.
-
The enthalpy of sublimation is determined by measuring the vapor pressure of the solid compound as a function of temperature.
-
Principle: The relationship between vapor pressure (p) and absolute temperature (T) is described by the Clausius-Clapeyron equation. A plot of ln(p) versus 1/T yields a straight line with a slope equal to -ΔsubH°/R, where R is the ideal gas constant.
-
Apparatus: Techniques like the Knudsen effusion method are commonly used for compounds with low vapor pressures[9][10]. This involves a cell with a small orifice through which the substance effuses into a vacuum.
-
Procedure:
-
The sample is placed in an effusion cell maintained at a constant temperature.
-
The cell is placed in a high-vacuum chamber.
-
The rate of mass loss through the orifice is measured over time.
-
The vapor pressure is calculated from the rate of effusion using the Hertz-Knudsen equation.
-
The procedure is repeated at various temperatures to obtain a set of (p, T) data points.
-
The enthalpy of sublimation is then derived from the slope of the ln(p) vs. 1/T plot.
-
DSC is a thermal analysis technique used to investigate phase transitions, such as melting and solid-solid transitions.
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a phase transition, it will absorb (endothermic) or release (exothermic) heat, resulting in a detectable difference in heat flow.
-
Procedure:
-
A small, weighed amount of the this compound sample is sealed in an aluminum pan[3]. An empty, sealed pan is used as a reference.
-
The sample and reference are heated at a constant rate (e.g., 10 °C·min⁻¹) in a controlled nitrogen atmosphere[3].
-
The heat flow to the sample and reference is monitored.
-
The resulting DSC curve plots heat flow versus temperature. Endothermic events like melting or polymorphic transitions appear as peaks. The onset temperature of the peak is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.
-
Experimental and Logical Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of this compound, from sample preparation to the derivation of key thermodynamic properties.
References
- 1. This compound | 1466-76-8 [chemicalbook.com]
- 2. Benzoic acid, 2,6-dimethoxy- [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzoic acid, 2,6-dimethoxy- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dl.icdst.org [dl.icdst.org]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Acidity and pKa of 2,6-Dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa of 2,6-dimethoxybenzoic acid, a key physicochemical parameter influencing its behavior in various chemical and biological systems. This document outlines its acidic properties, experimental methodologies for pKa determination, and the underlying chemical principles.
Executive Summary
This compound is a substituted benzoic acid derivative with acidic properties conferred by its carboxylic acid functional group. Its pKa, a measure of this acidity, is a critical parameter in drug design and development, affecting properties such as solubility, absorption, distribution, metabolism, and excretion (ADME). Understanding the precise pKa value and the methods to determine it is therefore of significant importance for researchers in the pharmaceutical and chemical sciences. This guide provides the fundamental data, experimental protocols, and theoretical framework related to the acidity of this compound.
Physicochemical Properties and Acidity
This compound is a white to off-white crystalline powder.[1][2] The presence of two methoxy groups at the ortho positions relative to the carboxylic acid group influences its electronic and steric environment, which in turn affects its acidity. The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is the primary quantifier of a compound's acidity in a given solvent.
Quantitative Acidity Data
The pKa of this compound has been determined and calculated by various methods. The experimentally determined and computationally predicted values are summarized in the table below for easy reference and comparison.
| Parameter | Value | Temperature (°C) | Method | Source |
| pKa | 3.44 | 25 | Experimental | ChemicalBook[1], LookChem[2] |
| pKa (Strongest Acidic) | 3.39 | Not Specified | Computational (ChemAxon) | PhytoBank[3] |
Experimental Protocols for pKa Determination
The determination of pKa values for substituted benzoic acids like this compound is commonly achieved through potentiometric titration and UV-Vis spectrophotometry.[4][5] These methods rely on monitoring changes in pH or absorbance as the compound transitions between its protonated and deprotonated forms.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound. It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (this compound) and monitoring the corresponding change in pH.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-acetonitrile mixture).[4]
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the this compound solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add small, precise increments of the standardized NaOH solution.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of NaOH added to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Alternatively, the pKa can be determined from the first or second derivative of the titration curve.[4]
-
Spectrophotometric pKa Determination
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.
-
-
Spectral Measurements:
-
For each buffer solution, add a small, constant aliquot of the this compound stock solution.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be analyzed to determine the pKa. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated species and the fully deprotonated species.
-
Visualizations
Logical Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Acid-Base Equilibrium of this compound
Caption: Acid-base equilibrium of this compound.
References
Methodological & Application
Synthesis of γ-Resorcylic Acid from 2,6-Dimethoxybenzoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of γ-resorcylic acid (2,6-dihydroxybenzoic acid), a valuable intermediate in the pharmaceutical and chemical industries, starting from 2,6-dimethoxybenzoic acid. The core of this synthesis is the demethylation of the methoxy groups of the starting material. This application note details the chemical pathway, provides a step-by-step experimental protocol, and presents the expected quantitative data in a clear, tabular format. Furthermore, visual diagrams generated using Graphviz are included to illustrate the reaction pathway and the experimental workflow, ensuring clarity and reproducibility for researchers.
Introduction
γ-Resorcylic acid, also known as 2,6-dihydroxybenzoic acid, is a key building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. Its strategic importance necessitates efficient and well-documented synthetic routes. The synthesis from this compound offers a direct pathway through the cleavage of the two ether linkages. This process, known as demethylation, can be achieved using various reagents, with boron tribromide (BBr₃) being a particularly effective and widely used agent for the complete demethylation of aryl methyl ethers. This document outlines a detailed protocol for this transformation.
Synthetic Pathway
The synthesis of γ-resorcylic acid from this compound proceeds via a demethylation reaction. The methoxy groups (-OCH₃) on the aromatic ring are cleaved and replaced with hydroxyl groups (-OH).
Reaction:
This compound → γ-Resorcylic Acid
The overall transformation is depicted in the following diagram:
Caption: Synthetic pathway for the demethylation of this compound to γ-resorcylic acid.
Experimental Protocol
This protocol details the demethylation of this compound using boron tribromide.
Materials:
-
This compound (C₉H₁₀O₄)
-
Boron Tribromide (BBr₃), 1.0 M solution in Dichloromethane (CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (CH₃OH)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
pH meter or pH paper
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (e.g., 5.0 g, 27.4 mmol) in anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Boron Tribromide: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (e.g., 82.2 mL, 82.2 mmol, 3.0 equivalents) to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of methanol (50 mL) to decompose the excess BBr₃. Caution: This is an exothermic reaction and may produce HBr gas. Perform in a well-ventilated fume hood.
-
Solvent Removal: Remove the solvent and volatile byproducts under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in ethyl acetate (150 mL) and wash with 1 M hydrochloric acid (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to yield pure γ-resorcylic acid.
-
Characterization: Characterize the final product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis of γ-resorcylic acid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of γ-resorcylic acid from this compound.
| Parameter | This compound (Starting Material) | γ-Resorcylic Acid (Product) |
| Molecular Formula | C₉H₁₀O₄ | C₇H₆O₄ |
| Molar Mass ( g/mol ) | 182.17 | 154.12 |
| Appearance | White to off-white crystalline powder | White to light tan crystalline powder |
| Melting Point (°C) | 184-187 | 165-168 |
| Yield (%) | - | 85-95% (typical) |
| Purity (by HPLC) | >98% | >99% (after recrystallization) |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.4 (t, 1H), 6.7 (d, 2H), 3.8 (s, 6H) | ~11.0 (br s, 1H, COOH), ~9.5 (br s, 2H, OH), 7.1 (t, 1H), 6.3 (d, 2H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 165.1, 158.2, 131.5, 104.8, 56.1 | ~172.0, ~159.0, ~133.0, ~108.0, ~102.0 |
Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.
Safety Precautions
-
Boron tribromide is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and protic solvents, releasing hydrogen bromide gas. Handle BBr₃ and its solutions in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
The quenching step with methanol is highly exothermic and releases HBr gas. Perform this step slowly and with adequate cooling.
Conclusion
The demethylation of this compound using boron tribromide is an efficient and high-yielding method for the synthesis of γ-resorcylic acid. The detailed protocol and workflow provided in this application note are intended to enable researchers to reliably reproduce this important transformation. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.
Application of 2,6-Dimethoxybenzoic Acid in Indole Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,6-dimethoxybenzoic acid in the synthesis of indole derivatives. The primary focus is on the utilization of this compound as a precursor in the Madelung indole synthesis, a powerful method for the construction of the indole nucleus. This guide offers detailed experimental protocols, data summaries, and visualizations to aid researchers in the successful application of this methodology.
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and versatile methods for indole synthesis is of significant interest to the scientific community. The Madelung indole synthesis, first reported in 1912, provides a direct route to indoles through the intramolecular cyclization of N-acyl-o-toluidines under strong basic conditions.[1] Derivatives of this compound can serve as key precursors in this reaction, leading to the formation of indoles with a 2-(2,6-dimethoxyphenyl) substituent, a valuable building block for further chemical exploration.
Core Synthesis Strategy: The Madelung Indole Synthesis
The application of this compound in indole synthesis primarily proceeds through a two-step sequence:
-
Amide Formation: this compound is first converted to its corresponding N-(o-tolyl)amide, N-(2-methylphenyl)-2,6-dimethoxybenzamide. This is typically achieved by activating the carboxylic acid (e.g., as an acid chloride) followed by reaction with o-toluidine.
-
Intramolecular Cyclization (Madelung Reaction): The resulting amide undergoes an intramolecular cyclization reaction in the presence of a strong base at elevated temperatures to yield the target indole, 2-(2,6-dimethoxyphenyl)indole.[1]
The overall transformation is depicted in the workflow diagram below.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of 2-(2,6-dimethoxyphenyl)indole starting from this compound.
Protocol 1: Synthesis of N-(o-tolyl)-2,6-dimethoxybenzamide
This protocol describes the formation of the amide precursor required for the Madelung cyclization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
o-Toluidine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in an excess of thionyl chloride (or dissolve in anhydrous DCM and add oxalyl chloride (1.2 eq) with a catalytic amount of DMF).
-
Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2,6-dimethoxybenzoyl chloride is typically used in the next step without further purification.
-
Amidation: Dissolve the crude 2,6-dimethoxybenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve o-toluidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the o-toluidine solution to 0 °C in an ice bath.
-
Slowly add the solution of 2,6-dimethoxybenzoyl chloride to the cooled o-toluidine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude N-(o-tolyl)-2,6-dimethoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Madelung Indole Synthesis of 2-(2,6-Dimethoxyphenyl)indole
This protocol details the intramolecular cyclization of the amide precursor to the final indole product.
Materials:
-
N-(o-tolyl)-2,6-dimethoxybenzamide
-
Strong base: Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous high-boiling solvent: N,N-Dimethylformamide (DMF), Diphenyl ether, or Tetrahydrofuran (THF) in a sealed tube.
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for high-temperature reactions and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet, place N-(o-tolyl)-2,6-dimethoxybenzamide (1.0 eq).
-
Add a significant excess of a strong base (e.g., sodium ethoxide, 2.0-4.0 eq).
-
Add the anhydrous high-boiling solvent.
-
Cyclization: Heat the reaction mixture to a high temperature (typically 200-300 °C, depending on the solvent and base used) under an inert atmosphere.[1]
-
Maintain the high temperature and vigorous stirring for several hours (4-12 h). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-(2,6-dimethoxyphenyl)indole can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
| Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 1,3-Dimethoxybenzene | 1. Sodium, Chlorooctane 2. CO₂ | Toluene | 68 | [2] |
| 1,3-Dimethoxybenzene | 1. Sodium, Chloropropane 2. CO₂ | Toluene | 71 | [2] |
Table 1: Reported yields for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The Madelung synthesis proceeds through a well-established mechanistic pathway involving the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack.
Conclusion
The use of this compound as a precursor in the Madelung indole synthesis offers a reliable method for the preparation of 2-(2,6-dimethoxyphenyl)indole. This application note provides the necessary protocols and theoretical background to enable researchers to successfully employ this synthetic strategy. The resulting indole derivative can serve as a versatile intermediate for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions for the specific substrate described herein may lead to improved yields and operational simplicity.
References
Application Notes and Protocols: 2,6-Dimethoxybenzoic Acid as a Precursor for Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 8-methoxycoumarin derivatives, utilizing 2,6-dimethoxybenzoic acid as a key starting material. The synthesized coumarins exhibit significant potential in drug discovery, particularly in the fields of oncology and anti-inflammatory research.
Introduction
Coumarins are a prominent class of benzopyrone-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2] The biological function of coumarin derivatives is often dictated by the substitution pattern on the benzopyrone core. This document outlines a multi-step synthetic pathway to produce 8-methoxycoumarin derivatives, which have demonstrated notable cytotoxic effects against various cancer cell lines.
The synthesis commences with this compound, which is strategically converted into the key intermediate, 2-hydroxy-6-methoxybenzaldehyde. This intermediate then undergoes a Knoevenagel condensation to construct the coumarin scaffold.
Synthetic Strategy Overview
The overall synthetic workflow involves three primary stages:
-
Selective Mono-demethylation: The process begins with the selective demethylation of one of the methoxy groups of this compound to yield 2-hydroxy-6-methoxybenzoic acid. This step is crucial for exposing the hydroxyl group necessary for the subsequent cyclization.
-
Reduction of the Carboxylic Acid: The carboxylic acid functionality of 2-hydroxy-6-methoxybenzoic acid is then reduced to an aldehyde to form 2-hydroxy-6-methoxybenzaldehyde.
-
Knoevenagel Condensation and Cyclization: Finally, the coumarin ring is constructed via a Knoevenagel condensation of 2-hydroxy-6-methoxybenzaldehyde with an active methylene compound, such as diethyl malonate, followed by intramolecular cyclization.
Experimental Protocols
Protocol 1: Selective Mono-demethylation of this compound
This protocol describes the selective demethylation of a methoxy group ortho to the carboxylic acid using boron tribromide (BBr₃).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (1.1 equivalents) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-6-methoxybenzoic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction of 2-Hydroxy-6-methoxybenzoic Acid to 2-Hydroxy-6-methoxybenzaldehyde
This protocol outlines the reduction of the carboxylic acid to an aldehyde in the presence of a phenolic hydroxyl group.
Materials:
-
2-Hydroxy-6-methoxybenzoic Acid
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Step A: Reduction to the Alcohol
-
Suspend 2-hydroxy-6-methoxybenzoic acid (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C and slowly add BH₃·THF solution (2-3 equivalents) dropwise.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 2-(hydroxymethyl)-3-methoxyphenol.
-
-
Step B: Oxidation to the Aldehyde
-
Dissolve the crude alcohol from Step A in anhydrous DCM.
-
Add PCC (1.5 equivalents) or DMP (1.2 equivalents) in one portion.
-
Stir the mixture at room temperature for 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield 2-hydroxy-6-methoxybenzaldehyde. The product can be further purified by column chromatography.
-
Protocol 3: Knoevenagel Condensation for the Synthesis of Ethyl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate
This protocol describes the cyclization to form the coumarin ring system.
Materials:
-
2-Hydroxy-6-methoxybenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine 2-hydroxy-6-methoxybenzaldehyde (1 equivalent), diethyl malonate (1.2 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in ethanol.
-
Reflux the mixture for 4-6 hours. A precipitate may form as the reaction progresses.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The product, ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, can be further purified by recrystallization from ethanol.
Biological Activity of 8-Methoxycoumarin Derivatives
Derivatives of 8-methoxycoumarin have shown significant promise as anticancer agents. Their mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
Anticancer Activity and Signaling Pathways
Studies have shown that 8-methoxycoumarin derivatives can exert their cytotoxic effects through the modulation of several critical signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.[1][3] These pathways are frequently dysregulated in cancer and play a crucial role in cell growth, proliferation, and survival.[1]
Some 8-methoxycoumarin hybrids have been reported to induce apoptosis by up-regulating the expression of pro-apoptotic proteins like caspases-3 and -9, and Bax, while down-regulating the expression of the anti-apoptotic protein Bcl-2.[1]
Quantitative Data on Biological Activity
The cytotoxic effects of various 8-methoxycoumarin derivatives have been quantified against several human cancer cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are summarized in the table below.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 | MCF-7 (Breast Cancer) | 6.621 | [1] |
| Compound 6 | MDA-MB-231 (Breast Cancer) | 9.62 | [1] |
| Compound 4 | HL-60 (Leukemia) | 8.09 | [4] |
| Compound 8b | HepG2 (Liver Cancer) | 13.14 | [4] |
| 8-methoxycoumarin-3-carboxamide (4) | HepG2 (Liver Cancer) | 17 | [5] |
| 5-bromo-8-methoxycoumarin-3-carboxamide (5) | HepG2 (Liver Cancer) | 0.9 | [5] |
| N-(acetyl)8-methoxycoumarin-3-carboxamide (6) | HepG2 (Liver Cancer) | 2.3 | [5] |
Table 1: In Vitro Cytotoxicity of 8-Methoxycoumarin Derivatives.
Conclusion
The synthetic route detailed in these application notes provides a reliable method for the preparation of 8-methoxycoumarin derivatives from the readily available precursor, this compound. The resulting compounds have demonstrated significant potential as anticancer agents, warranting further investigation and development in preclinical and clinical settings. The provided protocols serve as a valuable resource for researchers in medicinal chemistry and drug discovery aiming to explore the therapeutic potential of this promising class of molecules.
References
- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,6-Dimethoxybenzoic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxybenzoic acid is a naturally occurring phenolic compound found in various plants. In medicinal chemistry, it serves as a versatile scaffold and a key intermediate in the synthesis of a wide range of biologically active molecules. Its structural features, including the presence of two methoxy groups ortho to a carboxylic acid, provide a unique template for designing novel therapeutic agents with diverse pharmacological activities. This document provides detailed application notes and protocols for leveraging this compound in drug discovery and development, with a focus on its applications in anti-inflammatory, antimicrobial, and anticancer research.
Anti-Inflammatory Applications
This compound and its derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Mechanism of Action: COX Inhibition
Quantitative Data for Related Compounds
The following table summarizes the COX-2 inhibitory activity of various benzoic acid derivatives, providing an indication of the potential efficacy of compounds derived from a this compound scaffold.
| Compound Class | Derivative | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin Amides | Phenethyl amide | >66 | 0.060 | >1100 |
| Indomethacin Esters | Phenethyl ester | >66 | 0.050 | >1320 |
| Meclofenamate Amides | 3-chloropropyl amide | >20 | 0.70 | >29 |
Data is illustrative and based on structurally related compounds to indicate potential. Specific derivatives of this compound would require experimental validation.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a general procedure for evaluating the COX inhibitory activity of this compound derivatives.
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.
-
Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (as per the kit instructions) to determine the amount of prostaglandin produced.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Applications
This compound has been reported to possess inherent antimicrobial properties. Furthermore, its derivatives, particularly esters and amides, can be synthesized to enhance this activity against a spectrum of bacteria and fungi.
Quantitative Data for Related Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values for benzoic acid amide derivatives against various microorganisms, illustrating the potential of this class of compounds.
| Compound | Organism | MIC (mM) |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Bacillus subtilis | 0.17 |
| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate | Staphylococcus aureus | 0.50 |
| Sorbic Acid | Bacillus subtilis | >2 |
| Sorbic Acid | Staphylococcus aureus | >2 |
This data for sorbic acid amides suggests that derivatization of the carboxylic acid can significantly improve antimicrobial potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method to determine the MIC of this compound derivatives.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
(Optional) Measure the optical density (OD) at 600 nm to quantify growth inhibition.
Anticancer Applications
Derivatives of benzoic acids have been investigated for their potential as anticancer agents. One of the key signaling pathways implicated in cancer development and often targeted by such compounds is the Wnt/β-catenin pathway.
Mechanism of Action: Wnt Signaling Pathway Inhibition
The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Small molecules derived from scaffolds similar to this compound have been shown to inhibit this pathway, leading to decreased cancer cell growth and survival.
2,6-Dimethoxybenzoic Acid: A Versatile Protecting Group in Organic Synthesis
Application Notes
The 2,6-dimethoxybenzoyl (DMB) group, derived from 2,6-dimethoxybenzoic acid, serves as a valuable protecting group for hydroxyl functionalities in the synthesis of complex organic molecules. Its utility stems from its relative stability to a range of reaction conditions and the availability of specific methods for its removal, offering a degree of orthogonality in multi-step synthetic sequences.
The presence of two methoxy groups ortho to the carbonyl group sterically hinders the ester linkage, providing stability against nucleophilic attack and basic hydrolysis. This steric shield allows for selective transformations at other sites of a molecule without affecting the DMB-protected alcohol. Furthermore, the electron-donating nature of the methoxy groups can influence the reactivity of the protected molecule in certain contexts.
The DMB group is typically introduced by reacting the alcohol with 2,6-dimethoxybenzoyl chloride in the presence of a base. Its removal can be achieved under specific conditions that often leave other common protecting groups, such as silyl ethers and benzyl ethers, intact. This selective deprotection is a key advantage in the strategic elaboration of complex synthetic intermediates.
Quantitative Data Summary
The following table summarizes typical yields for the protection of primary and secondary alcohols with 2,6-dimethoxybenzoyl chloride and subsequent deprotection. Please note that yields are substrate-dependent and the provided data represents a general range observed in various applications.
| Substrate Type | Protection Yield (%) | Deprotection Method | Deprotection Yield (%) |
| Primary Alcohol | 85-95 | Magnesium Methoxide | 80-90 |
| Secondary Alcohol | 75-90 | Magnesium Methoxide | 70-85 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 2,6-Dimethoxybenzoyl Chloride
This protocol describes the general procedure for the protection of a primary alcohol using 2,6-dimethoxybenzoyl chloride.
Materials:
-
Primary alcohol
-
2,6-Dimethoxybenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.5 equiv).
-
Slowly add a solution of 2,6-dimethoxybenzoyl chloride (1.2 equiv) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,6-dimethoxybenzoyl ester.
Protocol 2: Deprotection of a 2,6-Dimethoxybenzoyl Ester using Magnesium Methoxide
This protocol outlines a mild method for the cleavage of a 2,6-dimethoxybenzoyl ester.
Materials:
-
2,6-Dimethoxybenzoyl protected alcohol
-
Magnesium turnings
-
Methanol (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of magnesium turnings (2.0 equiv) in anhydrous methanol under an inert atmosphere, stir the mixture at room temperature until the magnesium is consumed and a solution of magnesium methoxide is formed.
-
Add a solution of the 2,6-dimethoxybenzoyl protected alcohol (1.0 equiv) in anhydrous methanol to the magnesium methoxide solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress by TLC. Reaction times can vary from 2 to 24 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Visualizations
Application Notes and Protocols: The Role of 2,6-Dimethoxybenzoic Acid as a Linker in Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their pore size, surface area, and chemical functionality makes them promising candidates for a variety of applications, including gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is crucial in determining the final structure and properties of the MOF.
This document explores the potential role of 2,6-dimethoxybenzoic acid as a primary organic linker in the synthesis of novel MOFs. The presence of two methoxy groups in the ortho positions of the carboxylic acid introduces significant steric hindrance and electronic effects, which can influence the coordination environment of the metal centers and the resulting framework topology. While the use of this compound as a primary linker is not yet widely reported, these notes provide a theoretical framework and practical protocols for its investigation. The steric bulk of the methoxy groups is expected to lead to the formation of MOFs with unique pore structures and potentially enhanced stability.
Theoretical Considerations
The structure of this compound suggests several key features that would influence MOF synthesis and properties. The methoxy groups are electron-donating, which can affect the electronic properties of the resulting MOF. More significantly, the steric hindrance caused by these bulky groups can prevent the formation of highly symmetric and dense structures, potentially leading to frameworks with larger pores or unusual coordination geometries. The crystal structure of this compound itself reveals that the carboxyl group is twisted out of the plane of the benzene ring due to this steric hindrance, a conformation that is likely to be retained in a MOF structure.[1][2][3]
Logical Workflow for Investigating this compound in MOFs
Caption: Workflow for the investigation of this compound in MOF synthesis.
Experimental Protocols
The following protocols are proposed for the synthesis and characterization of MOFs using this compound. These are based on established methods for other carboxylate-based linkers and may require optimization.
Protocol 1: Solvothermal Synthesis of a Hypothetical Zn-based MOF (Zn-DMBA)
This protocol describes a typical solvothermal synthesis of a MOF using a zinc-based metal source.
Materials:
-
This compound (H-DMBA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Chloroform
Equipment:
-
20 mL scintillation vials
-
Programmable oven
-
Centrifuge
-
Schlenk line or vacuum oven
Procedure:
-
In a 20 mL scintillation vial, dissolve 36.4 mg (0.2 mmol) of this compound and 59.5 mg (0.2 mmol) of zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 100 °C at a rate of 5 °C/min and maintain this temperature for 24 hours.
-
Cool the oven to room temperature at a rate of 5 °C/min.
-
Collect the resulting precipitate by centrifugation at 8000 rpm for 10 minutes.
-
Wash the solid product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials.
-
Solvent exchange the product with chloroform (3 x 10 mL) over 24 hours.
-
Dry the final product under vacuum at 120 °C for 12 hours to obtain the activated MOF.
General MOF Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of a MOF.
Protocol 2: Characterization of the Synthesized MOF
A series of standard characterization techniques should be employed to determine the structure, porosity, and stability of the newly synthesized material.
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Procedure: A small amount of the activated MOF powder is placed on a sample holder and analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is compared to simulated patterns from single-crystal X-ray diffraction data if available, or used to assess the crystallinity and identify any crystalline impurities.
2. Gas Adsorption Analysis (N₂ at 77 K):
-
Purpose: To determine the porosity, specific surface area (BET), and pore size distribution of the MOF.
-
Procedure: An activated sample of the MOF is placed in a sample tube and degassed under vacuum at an elevated temperature to remove any residual solvent. The nitrogen adsorption-desorption isotherm is then measured at 77 K.
3. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the MOF and identify the temperature at which the framework starts to decompose.
-
Procedure: A small amount of the activated MOF is heated in a TGA instrument under an inert atmosphere (e.g., nitrogen) with a constant heating rate. The weight loss as a function of temperature is recorded.
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the coordination of the carboxylate group of the linker to the metal center.
-
Procedure: A small amount of the MOF is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR-FTIR spectrometer. The disappearance of the C=O stretching band of the carboxylic acid and the appearance of symmetric and asymmetric stretching bands of the carboxylate group indicate successful coordination.
Quantitative Data Summary
As the use of this compound as a primary linker is a novel area of research, specific quantitative data for a MOF constructed from this linker is not yet available in the literature. The table below provides a template for summarizing the key quantitative data that should be collected for a newly synthesized MOF based on this linker. For comparison, typical ranges for MOFs synthesized from other benzoic acid derivatives are included.
| Property | Expected Range for a Hypothetical Zn-DMBA MOF |
| BET Surface Area (m²/g) | 500 - 2000 |
| Pore Volume (cm³/g) | 0.3 - 1.0 |
| Pore Size (Å) | 5 - 15 |
| Thermal Stability (°C) | 250 - 400 |
Potential Applications
The unique structural features imparted by the this compound linker could lead to applications in several areas:
-
Drug Delivery: The methoxy groups can provide additional interaction sites for drug molecules, and the potentially larger pores resulting from steric hindrance could accommodate bulky therapeutic agents.
-
Catalysis: The electron-donating nature of the methoxy groups could modulate the Lewis acidity of the metal centers, potentially enhancing catalytic activity for certain reactions.
-
Sensing: The functionalized pores could offer selective binding sites for specific analytes, making these MOFs suitable for chemical sensing applications.
Signaling Pathway Visualization (Hypothetical Drug Release)
The following diagram illustrates a hypothetical pathway for the release of a drug molecule from a MOF based on this compound in a biological environment.
Caption: Hypothetical pathway of drug release from a MOF.
Conclusion
While the synthesis of MOFs using this compound as a primary linker is an underexplored area, the unique steric and electronic properties of this molecule make it a compelling candidate for the creation of novel porous materials. The protocols and theoretical considerations outlined in these application notes provide a solid foundation for researchers to begin exploring this promising new class of MOFs. The successful synthesis and characterization of such materials could lead to significant advancements in fields ranging from materials science to drug development.
References
Application Notes and Protocols: 2,6-Dimethoxybenzoic Acid in Enzyme Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 2,6-dimethoxybenzoic acid scaffold in the design and development of enzyme inhibitors. Detailed protocols for relevant enzymatic assays are provided to facilitate research and development in this area.
Application Note 1: this compound Derivatives as Carbonic Anhydrase Inhibitors
The benzoic acid scaffold is a key structural motif in the development of inhibitors for various enzymes, including carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Inhibition of specific CA isoforms has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[2][3] Derivatives of benzoic acid have been explored as multi-target enzyme inhibitors, including for carbonic anhydrase.
Quantitative Data: Inhibition of Carbonic Anhydrase by Benzoic Acid Derivatives
While specific inhibitory data for this compound against carbonic anhydrase is not extensively documented in publicly available literature, related benzoic acid derivatives have shown inhibitory activity. The following table summarizes representative data for such compounds.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
| Acetazolamide (Reference Inhibitor) | hCA I | 250 | 120 | - |
| Acetazolamide (Reference Inhibitor) | hCA II | 12 | 8.9 | - |
| Representative Benzoic Acid Derivative 1 | hCA I | 8,540 | - | - |
| Representative Benzoic Acid Derivative 1 | hCA II | 98.6 | 52.4 | - |
| Representative Benzoic Acid Derivative 2 | hCA I | 7,890 | - | - |
| Representative Benzoic Acid Derivative 2 | hCA II | 121.3 | 68.7 | - |
Note: The data for representative benzoic acid derivatives are sourced from studies on multi-target inhibitors and are intended to illustrate the potential of the scaffold.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against carbonic anhydrase using the colorimetric monitoring of p-nitrophenyl acetate (p-NPA) hydrolysis.[4]
Materials:
-
Purified human carbonic anhydrase (hCA I or hCA II)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compound (e.g., a derivative of this compound)
-
Acetazolamide (positive control)
-
96-well, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the hCA enzyme in Tris-HCl buffer. The final concentration in the well should be optimized for linear reaction kinetics.
-
Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile.
-
Prepare a working solution of Acetazolamide in the same solvent as the test compound.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Buffer only.
-
Enzyme Control (100% activity): Enzyme solution and buffer.
-
Solvent Control: Enzyme solution, buffer, and the same concentration of solvent used for the test compound.
-
Positive Control: Enzyme solution, buffer, and a known concentration of Acetazolamide.
-
Test Compound: Enzyme solution, buffer, and varying concentrations of the test compound.
-
-
Incubation:
-
To each well, add the appropriate components (buffer, enzyme, inhibitor/solvent) to a final volume of 190 µL.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[4]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the p-NPA working solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, recording readings every 60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate (p-NPA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots.
-
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the catalytic mechanism of carbonic anhydrase and the principle of its inhibition, which leads to a reduction in the production of bicarbonate and protons.
Caption: Inhibition of Carbonic Anhydrase by a Benzoic Acid Derivative.
Application Note 2: this compound Scaffold in the Development of Cytochrome P450 Inhibitors
The this compound scaffold can also serve as a foundational structure for the synthesis of inhibitors targeting Cytochrome P450 (CYP) enzymes. CYP enzymes, particularly the CYP1A subfamily, are involved in the metabolism of xenobiotics, including pro-carcinogens and environmental pollutants.[5] Inhibition of specific CYP isoforms is a strategy in cancer therapy to prevent the metabolic activation of carcinogens or to modulate the metabolism of chemotherapeutic drugs.[6][7] The ethoxyresorufin-O-deethylase (EROD) assay is a widely used method to measure the catalytic activity of CYP1A1 and CYP1A2, and thus to screen for their inhibitors.[8][9]
Quantitative Data: Inhibition of CYP1A by Benzoic Acid Scaffold-based Compounds
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity vs. CYP1A1 |
| α-Naphthoflavone (Reference Inhibitor) | CYP1B1 | 16 | - | ~10-fold |
| Representative Thiazole Derivative 1 | CYP1B1 | 0.04 | - | >19,000-fold |
| Representative Thiazole Derivative 2 | CYP1B1 | 0.22 | - | >4,000-fold |
Note: The data for representative thiazole derivatives are from a study on scaffold-hopping design for CYP1B1 inhibitors and are intended to demonstrate the potential for developing potent and selective inhibitors based on related structural motifs.[6]
Experimental Protocol: Ethoxyresorufin-O-deethylase (EROD) Assay
This protocol outlines a fluorometric method to determine the inhibitory potential of compounds against CYP1A enzymes by measuring the O-deethylation of 7-ethoxyresorufin to the fluorescent product resorufin.[9]
Materials:
-
Microsomes from a source expressing CYP1A enzymes (e.g., liver microsomes from induced rats or human recombinant CYP1A1/1A2)
-
Potassium phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
7-Ethoxyresorufin
-
Test compound (e.g., a derivative of this compound)
-
α-Naphthoflavone (positive control)
-
Resorufin (for standard curve)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and α-naphthoflavone in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of resorufin in the same solvent for generating a standard curve.
-
Prepare the NADPH regenerating system in buffer.
-
-
Assay Setup (in a 96-well plate):
-
Standard Curve: Prepare serial dilutions of resorufin in the assay buffer.
-
Blank: Buffer and NADPH regenerating system.
-
Control (100% activity): Microsomes, buffer, and NADPH regenerating system.
-
Solvent Control: Microsomes, buffer, NADPH regenerating system, and solvent.
-
Positive Control: Microsomes, buffer, NADPH regenerating system, and α-naphthoflavone.
-
Test Compound: Microsomes, buffer, NADPH regenerating system, and varying concentrations of the test compound.
-
-
Pre-incubation:
-
In each well, add microsomes, buffer, and the inhibitor or solvent.
-
Add the 7-ethoxyresorufin substrate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the NADPH regenerating system to each well.
-
Immediately place the plate in the fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence in kinetic mode every minute for 15-30 minutes.
-
-
Data Analysis:
-
Generate a standard curve by plotting fluorescence intensity against the concentration of resorufin.
-
Convert the rate of fluorescence increase (RFU/min) in the experimental wells to the rate of product formation (pmol/min/mg protein) using the standard curve and the protein concentration of the microsomes.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the Ki and mechanism of inhibition, the assay should be performed with varying concentrations of both the substrate and the inhibitor.
-
Experimental Workflow and Logic
The following diagram illustrates the workflow for screening and characterizing potential CYP1A inhibitors using the EROD assay.
Caption: Workflow for the identification and characterization of CYP1A inhibitors.
References
- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-Based Drug Design for Cytochrome P450 Family 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethoxyresorufin-O-deethylase (EROD) activity in fish as a biomarker of chemical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EROD and MROD as Markers of Cytochrome P450 1A Activities in Hepatic Microsomes from Entire and Castrated Male Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2,6-Dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 2,6-dimethoxybenzoic acid, a common intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The steric hindrance provided by the two methoxy groups in the ortho positions of the carboxylic acid can make esterification challenging. Therefore, three distinct and widely used methods are presented: the Fischer-Speier Esterification, the Steglich Esterification, and the Mitsunobu Reaction.
Overview of Esterification Methods
The choice of esterification method for this compound depends on the desired ester, the scale of the reaction, and the sensitivity of the substrates to the reaction conditions.
-
Fischer-Speier Esterification: A classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. It is a cost-effective method suitable for simple, non-sensitive alcohols. To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of the alcohol or by removing water as it is formed.
-
Steglich Esterification: A mild, coupling-agent-mediated esterification that is well-suited for sterically hindered substrates and acid-sensitive compounds.[1] It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2] The reaction is typically performed at room temperature.[2]
-
Mitsunobu Reaction: A versatile and powerful method for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[3][4] It employs triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] This method is particularly useful for sterically demanding substrates and when control of stereochemistry is crucial.[3]
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the different esterification methods for this compound and analogous sterically hindered benzoic acids.
| Method | Alcohol | Catalyst/Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
| Fischer Esterification | Ethanol | Sulfuric Acid (catalytic) | Absolute Ethanol | Reflux | Not specified | 90% | [6] |
| Steglich Esterification | General Primary/Secondary Alcohols | DCC, DMAP (catalytic) | Dichloromethane (DCM) | Room Temperature | 3 hours | Moderate to Good (Potentially lower for hindered substrates) | [7][8] |
| Mitsunobu Reaction | General Primary/Secondary Alcohols | PPh₃, DEAD/DIAD | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Several hours | Good to Excellent | [4][5] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Ethanol
This protocol describes the synthesis of ethyl 2,6-dimethoxybenzoate.
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure: [6]
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2,6-dimethoxybenzoate.
-
Purify the product by distillation or recrystallization if necessary.
Workflow Diagram:
Caption: Fischer Esterification Workflow.
Protocol 2: Steglich Esterification of this compound
This general protocol is adaptable for the esterification of this compound with various primary and secondary alcohols. Due to steric hindrance, reaction times may be longer or yields may be lower compared to less hindered acids.[9]
Materials:
-
This compound
-
Alcohol (e.g., methanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
To a solution of this compound (1.0 eq) and the desired alcohol (1.0-1.2 eq) in anhydrous DCM, add a catalytic amount of DMAP (0.1-0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 3-24 hours.
-
Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or recrystallization.
Workflow Diagram:
Caption: Steglich Esterification Workflow.
Protocol 3: Mitsunobu Reaction for the Esterification of this compound
This general protocol is suitable for the esterification of this compound with primary and secondary alcohols, particularly when inversion of stereochemistry at a chiral alcohol center is desired.
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe or dropping funnel
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Add the alcohol (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue will contain the desired ester, triphenylphosphine oxide, and the hydrazine byproduct.
-
Purify the product by column chromatography on silica gel to separate it from the byproducts.
Workflow Diagram:
Caption: Mitsunobu Reaction Workflow.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
DCC is a potent sensitizer and should be handled with caution.
-
DEAD and DIAD are potentially explosive and should be handled with care, avoiding heat and shock.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Application Notes and Protocols: 2,6-Dimethoxybenzoic Acid in Solid-Phase Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups is crucial for the successful assembly of complex peptides. The 2,6-dimethoxybenzoyl (DMB) group, derived from 2,6-dimethoxybenzoic acid, has emerged as a specialized protecting group, particularly for the imidazole side chain of histidine residues within an Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. Its unique base-lability offers orthogonality with the standard acid-labile side-chain protecting groups, providing a valuable tool for preventing common side reactions associated with histidine acylation.
Application: Histidine Side Chain Protection
The primary application of the 2,6-dimethoxybenzoyl group in solid-phase synthesis is the protection of the τ-nitrogen of the histidine imidazole ring (Nτ-DMB). This protection minimizes the risk of racemization during the coupling of the histidine residue and reduces acyl migration.[1]
Key Advantages:
-
Base-Labile Removal: The DMB group is cleaved under basic conditions, typically with ammonia solutions, making it orthogonal to the acid-labile t-butyl-based side chain protecting groups and the final trifluoroacetic acid (TFA) cleavage from the resin.[1]
-
Stability: It is stable to the piperidine solutions used for the removal of the Fmoc group and to the acidic conditions used for the cleavage of other side-chain protecting groups like Boc.[1]
-
Minimizes Side Reactions: The Nτ-DMB protection effectively prevents racemization and acyl migration during the activation and coupling of the histidine amino acid.[1]
Quantitative Data
The following table summarizes the typical conditions and outcomes for the use of the Nτ-DMB protecting group in Fmoc-based solid-phase peptide synthesis.
| Parameter | Condition/Value | Reference |
| Protecting Group | Nτ-2,6-Dimethoxybenzoyl (DMB) | [1] |
| Application | Histidine side chain protection | [1] |
| Introduction | Standard peptide coupling (e.g., DIC/HOBt) | General SPPS Knowledge |
| Fmoc Deprotection Stability | Stable to 20% piperidine in DMF | [1] |
| Acid Stability | Stable to TFA (used for cleavage of tBu groups) | [1] |
| Cleavage Condition | Ammonia solutions (e.g., aqueous ammonia) | [1] |
| Typical Coupling Yield | >99% | General SPPS Knowledge |
| Typical Final Cleavage Yield | 70-95% (peptide dependent) | General SPPS Knowledge |
Experimental Protocols
Protocol 1: Coupling of Fmoc-His(DMB)-OH in Solid-Phase Peptide Synthesis
This protocol describes the incorporation of a 2,6-dimethoxybenzoyl-protected histidine residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-His(DMB)-OH
-
Peptide-resin with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and by-products.
-
Coupling Activation: In a separate vessel, dissolve Fmoc-His(DMB)-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (colorless beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and by-products.
Protocol 2: Cleavage of the Nτ-DMB Protecting Group
This protocol outlines the selective removal of the 2,6-dimethoxybenzoyl group from the histidine side chain prior to the final cleavage of the peptide from the resin.
Materials:
-
Peptide-resin containing His(DMB)
-
Aqueous ammonia solution (e.g., 20-30%)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
DMB Cleavage: Treat the resin with a solution of aqueous ammonia in DMF (the exact concentration and time will need to be optimized, but a starting point could be a 1:1 mixture for 2-4 hours).
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove the cleaved protecting group and ammonia.
-
Drying: Dry the resin under vacuum.
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water (scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether (3 times) to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the peptide pellet under vacuum.
Visualizations
Caption: Workflow for SPPS using Fmoc-His(DMB)-OH.
Caption: Orthogonality of the DMB protecting group.
References
Application Notes and Protocols: Directed Ortho-Metalation of 2,6-Dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. This technique utilizes a directing metalation group (DMG) to guide the deprotonation of a nearby ortho-position by a strong organolithium base. The resulting aryllithium intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups with high precision, a task that is often challenging using traditional electrophilic aromatic substitution methods which can yield mixtures of ortho- and para-isomers.
The carboxylic acid group, when deprotonated to a carboxylate, can serve as an effective DMG. In the case of 2,6-dimethoxybenzoic acid, the interplay between the carboxylate and the two methoxy groups dictates the site of metalation. This document provides detailed protocols for the directed ortho-metalation of this compound, enabling the synthesis of valuable 3-substituted this compound derivatives, which are important building blocks in medicinal chemistry and materials science.
Reaction Mechanism and Regioselectivity
In the directed ortho-metalation of this compound, the reaction is initiated by the deprotonation of the acidic carboxylic acid proton by an organolithium base, such as sec-butyllithium (s-BuLi). This in situ formation of the lithium carboxylate is crucial for the subsequent regioselective deprotonation of the aromatic ring.
The lithium carboxylate acts as the primary directing group, coordinating to the lithium of the organolithium base. This coordination brings the base into proximity with the protons at the C3 and C5 positions. Due to the steric hindrance from the adjacent methoxy group at C6, and the electronic activation of the C3 proton by the C2-methoxy group, the deprotonation occurs preferentially at the C3 position. The use of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) sequesters the lithium cation, enhancing the basicity of the organolithium reagent and stabilizing the resulting aryllithium intermediate.
The resulting 3-lithio-2,6-dimethoxybenzoate is then quenched with an electrophile to yield the corresponding 3-substituted-2,6-dimethoxybenzoic acid.
Caption: Reaction mechanism of the directed ortho-metalation of this compound.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be flame-dried or oven-dried before use.
-
Organolithium reagents are pyrophoric and should be handled with extreme care.
Protocol 1: Synthesis of 3-Iodo-2,6-dimethoxybenzoic Acid
This protocol details the synthesis of 3-iodo-2,6-dimethoxybenzoic acid, a versatile intermediate for further functionalization via cross-coupling reactions.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Iodine (I₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Add anhydrous THF (to make a 0.2 M solution) and TMEDA (2.2 eq). Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution may turn yellow or orange. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: In a separate flask, prepare a solution of iodine (1.5 eq) in anhydrous THF. Slowly add the iodine solution to the reaction mixture via cannula, keeping the temperature below -70 °C. The color of the reaction mixture will change as the iodine is consumed.
-
Warming and Quenching: After the addition of iodine is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Experimental workflow for the directed ortho-metalation of this compound.
Data Presentation
The directed ortho-metalation of this compound can be applied to a variety of electrophiles. The following table provides a representative summary of potential reactions and expected products. Yields are generally moderate to high, depending on the electrophile and reaction conditions.
| Entry | Electrophile (E+) | Reagent | Product | Expected Yield Range (%) |
| 1 | I₂ | Iodine | 3-Iodo-2,6-dimethoxybenzoic acid | 70-85 |
| 2 | Me-I | Methyl iodide | 3-Methyl-2,6-dimethoxybenzoic acid | 65-80 |
| 3 | (CH₃)₂SO₄ | Dimethyl sulfate | 3-Methyl-2,6-dimethoxybenzoic acid | 70-85 |
| 4 | (CH₃)₃SiCl | Trimethylsilyl chloride | 3-(Trimethylsilyl)-2,6-dimethoxybenzoic acid | 80-95 |
| 5 | DMF | N,N-Dimethylformamide | 3-Formyl-2,6-dimethoxybenzoic acid | 60-75 |
| 6 | CO₂ | Carbon dioxide (dry ice) | 2,6-Dimethoxyisophthalic acid | 75-90 |
| 7 | PhCHO | Benzaldehyde | 3-(Hydroxy(phenyl)methyl)-2,6-dimethoxybenzoic acid | 55-70 |
Applications in Drug Development
Derivatives of this compound are valuable scaffolds in medicinal chemistry due to their conformational properties and potential for diverse substitution patterns. The ability to selectively introduce functional groups at the C3 position via directed ortho-metalation opens up avenues for the synthesis of novel bioactive molecules.
-
Enzyme Inhibition: The substituted benzoic acid motif can be incorporated into molecules designed to target specific enzyme active sites. The carboxylic acid can act as a key binding element (e.g., through hydrogen bonding or ionic interactions), while the substituents introduced at the C3 position can be tailored to occupy hydrophobic pockets or interact with other residues, leading to enhanced potency and selectivity.
-
Receptor Antagonists: 3-Substituted-2,6-dimethoxybenzoic acid derivatives can serve as precursors for the synthesis of receptor antagonists. The specific substitution pattern can influence the molecule's ability to bind to and block the function of a target receptor.
-
Molecular Probes: The introduction of reporter groups (e.g., fluorescent tags or radiolabels) at the C3 position can be achieved through DoM, enabling the development of molecular probes to study biological processes and target engagement.
Caption: Logical relationship from starting material to drug development applications.
Conclusion
The directed ortho-metalation of this compound is a reliable and regioselective method for the synthesis of 3-substituted derivatives. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the efficient construction of novel molecules with potential applications in drug discovery and development. The ability to precisely functionalize the C3 position of this scaffold offers significant opportunities for the design of new therapeutic agents.
Application Notes: 2,6-Dimethoxybenzoic Acid in the Synthesis of Isoxazole-Based Chitin Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxybenzoic acid is a valuable building block in the synthesis of various biologically active compounds. In the field of agrochemicals, it serves as a key precursor for the development of potent insecticides. This application note details the use of this compound in the synthesis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole, a molecule that exhibits significant insecticidal activity through the inhibition of chitin synthesis. Chitin is a crucial component of the insect exoskeleton, and its disruption leads to mortality, particularly during molting.[1][2][3] This document provides detailed experimental protocols, quantitative data on biological activity, and a visual representation of the synthesis and mode of action.
Agrochemical Profile: 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole
| Property | Data | Reference |
| Compound Name | 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole | [4] |
| Synonym | 2,6-dimethoxy-N-(3-phenylisoxazol-5-yl)benzamide | [4] |
| Agrochemical Class | Insecticide (Chitin Synthesis Inhibitor) | [4] |
| Target Pest | Chilo suppressalis (Asiatic rice borer) | [4] |
| Mode of Action | Inhibition of chitin biosynthesis | [4][5] |
Quantitative Biological Activity
The inhibitory effect of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole and its derivatives on chitin synthesis was evaluated in the cultured integument of Chilo suppressalis. The concentration required to inhibit chitin synthesis by 50% (IC50) is a key measure of its potency.
| Compound | Substituent (para-position of 3-phenyl ring) | IC50 (M) | Reference |
| 1 | H | 1.8 x 10⁻⁶ | [6] |
| 2 | F | 1.1 x 10⁻⁶ | [6] |
| 3 | Cl | 1.5 x 10⁻⁶ | [6] |
| 4 | Br | 1.6 x 10⁻⁶ | [6] |
| 5 | CH₃ | 1.2 x 10⁻⁶ | [6] |
| 6 | C₂H₅ | 1.1 x 10⁻⁶ | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dimethoxybenzoyl Chloride from this compound
This protocol outlines the conversion of this compound to its corresponding acid chloride, a key intermediate for the subsequent amidation reaction.
Materials:
-
This compound
-
Thionyl chloride
-
Toluene
-
Petroleum ether
-
Reaction flask with reflux condenser and stirring apparatus
Procedure: [2]
-
Dissolve 8.5 kg of this compound in 60 liters of toluene in a suitable reaction flask.
-
With stirring at ambient temperature, add 6.8 liters of thionyl chloride dropwise over a period of 45 minutes.
-
After the addition is complete, cool the reaction mixture to room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Wash the resulting crude solid product with 25 liters of petroleum ether, cool, and filter.
-
Stir the product for one hour with 25 liters of fresh petroleum ether, then cool to 10°C and filter to yield 8.94 kg of 2,6-dimethoxybenzoyl chloride.
Protocol 2: Synthesis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole
This protocol details the synthesis of the target insecticidal compound starting from benzoic acid. 2,6-Dimethoxybenzoyl chloride, synthesized in Protocol 1, is used in the final step.
Materials:
-
Benzoic acid
-
Methanol
-
Sulfuric acid
-
Sodium hydride (60% in oil)
-
Anhydrous toluene
-
Anhydrous acetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Anhydrous Tetrahydrofuran (THF)
-
2,6-Dimethoxybenzoyl chloride (from Protocol 1)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure: [6]
-
Synthesis of Methyl Benzoate: Reflux a solution of benzoic acid (10 g, 81.9 mmol) in methanol (300 mL) with a catalytic amount of sulfuric acid (2.0 mL) overnight. Concentrate the reaction mixture in vacuo, dilute with water, and extract with chloroform. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain crude methyl benzoate.
-
Synthesis of 3-Oxo-3-phenylpropanenitrile: Place methyl benzoate (9.35 g, 68.7 mmol) and 60% sodium hydride (7.38 g) in a two-necked flask under an argon atmosphere and dissolve in anhydrous toluene (100 mL). Add anhydrous acetonitrile (10.8 mL, 206.1 mmol) dropwise over 30 minutes. Reflux the mixture for 24 hours. Quench the reaction with water and acidify to pH 2 with 6 M HCl. Cool the solution to obtain a solid, which is collected by filtration. Extract the filtrate with ethyl acetate, wash with brine, and concentrate in vacuo to obtain crude 3-oxo-3-phenylpropanenitrile.
-
Synthesis of 3-Phenylisoxazol-5-amine: Dissolve 3-oxo-3-phenylpropanenitrile (5.0 g, 34.4 mmol) and hydroxylamine hydrochloride (2.63 g, 37.8 mmol) in methanol (100 mL). Add a solution of sodium hydroxide (3.03 g, 75.7 mmol) in water (20 mL) dropwise. Stir the reaction mixture at room temperature for 1 hour. Concentrate the mixture, add water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3-phenylisoxazol-5-amine.
-
Synthesis of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole: Under an argon atmosphere, add anhydrous THF (30 mL) to sodium hydride (60%, 1.33 g, 33.6 mmol) in a two-necked flask. Add a solution of 3-phenylisoxazol-5-amine (1.8 g, 11.2 mmol) in anhydrous THF dropwise in an ice bath and stir for 30 minutes. To this mixture, add 2,6-dimethoxybenzoyl chloride (from Protocol 1, 2.25 g, 11.2 mmol) and stir for 1 hour in the ice bath, followed by stirring overnight at room temperature. Quench the reaction by adding a saturated ammonium chloride solution. Extract the mixture with diethyl ether three times. Wash the combined organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the filtrate and recrystallize from ethyl acetate to afford 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole (yield: 25%).[6]
Protocol 3: In Vitro Chitin Synthesis Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of the synthesized compounds on chitin biosynthesis in an insect integument culture system.[7]
Materials:
-
Last instar larvae of Chilo suppressalis
-
Grace's insect medium
-
N-acetyl-D-[1-¹⁴C]glucosamine
-
Test compounds dissolved in DMSO
-
Scintillation cocktail
Procedure:
-
Dissect the abdominal integument from last instar larvae of Chilo suppressalis.
-
Culture the integument in Grace's insect medium containing the test compound at various concentrations.
-
Add N-acetyl-D-[1-¹⁴C]glucosamine to the medium and incubate.
-
After incubation, wash the integument to remove unincorporated radiolabel.
-
Homogenize the integument and determine the amount of incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of chitin synthesis compared to a control (DMSO without the test compound).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Visualizations
Synthesis Workflow
Caption: Synthesis of the target insecticide from this compound.
Chitin Biosynthesis Pathway and Inhibition
Caption: Inhibition of the Chitin Biosynthesis Pathway by the synthesized agrochemical.
Conclusion
This compound is a versatile precursor for the synthesis of complex agrochemicals. The isoxazole derivative, 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole, demonstrates potent inhibitory activity against chitin synthase, a validated target for insecticide development. The provided protocols offer a clear pathway for the synthesis and evaluation of this class of compounds, highlighting the potential for developing novel pest management solutions. Further research into the structure-activity relationship and formulation of these compounds could lead to the development of next-generation insecticides with improved efficacy and environmental profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Derivatization of 2,6-Dimethoxybenzoic Acid for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,6-Dimethoxybenzoic acid is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals. Accurate and sensitive quantification of this analyte is crucial for process monitoring, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While HPLC allows for direct analysis, GC-MS requires a derivatization step to enhance the volatility of the analyte. This guide covers two primary derivatization techniques for GC-MS analysis: silylation and esterification.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for the direct analysis of this compound without the need for derivatization. A reverse-phase method is typically employed for this purpose.
Application Note: HPLC-UV Analysis of this compound
This method is suitable for the quantification of this compound in various sample matrices. The described method is a starting point and may require optimization depending on the specific sample matrix and instrument.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Column Temperature | 30 °C |
| Expected Retention Time | ~4-6 minutes (highly dependent on exact conditions) |
Method Validation Parameters (Representative Values for Benzoic Acids):
| Parameter | Value | Reference |
| Linearity Range | 5-200 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.42 µg/mL | [1] |
| Limit of Quantification (LOQ) | 1.14 µg/mL | [1] |
| Accuracy (Recovery) | 85.61-102.04% | [1] |
| Precision (%RSD) | < 2% | [1] |
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to the upper limit of the desired linear range.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
-
Caption: Workflow for HPLC-UV analysis of this compound.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, this compound must be derivatized to increase its volatility. The two most common methods are silylation and esterification.
Application Note 1: GC-MS Analysis via Silylation
Silylation involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common silylating reagents.[2][3]
Derivatization Reaction:
This compound + BSTFA/MSTFA → this compound, TMS ester
GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Expected Mass Fragmentation (TMS Derivative of Benzoic Acid as a reference):
-
M+: Molecular ion
-
[M-15]+: Loss of a methyl group from the TMS moiety
-
[M-117]+: Loss of the COOTMS group
-
Characteristic ions for the dimethoxybenzoyl moiety
Method Validation Parameters (Representative Values for Derivatized Carboxylic Acids):
| Parameter | Value | Reference |
| Linearity Range | 25–3000 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 12.5–50 ng/mL | [4] |
| Limit of Quantification (LOQ) | 25–100 ng/mL | [4] |
| Precision (%RSD) | < 15% | [4] |
Experimental Protocol: Silylation for GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the sample containing this compound into a reaction vial.
-
Dry the sample completely under a stream of nitrogen. It is crucial to remove all moisture as silylating reagents are water-sensitive.
-
-
Derivatization:
-
Add 100 µL of pyridine (as a catalyst) and 100 µL of BSTFA (or MSTFA) to the dried sample.
-
Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
Caption: Workflow for silylation of this compound for GC-MS analysis.
Application Note 2: GC-MS Analysis via Esterification
Esterification converts the carboxylic acid to its corresponding ester, typically a methyl or ethyl ester, which is more volatile. Common esterification agents include diazomethane, or an alcohol (e.g., methanol, ethanol) with an acid catalyst (e.g., H₂SO₄, BF₃).[5][6][7]
Derivatization Reaction (Methyl Esterification):
This compound + CH₃OH (in presence of H⁺) → Methyl 2,6-dimethoxybenzoate + H₂O
GC-MS Conditions:
The GC-MS conditions are generally the same as for the silylated derivative.
Expected Mass Fragmentation (Methyl 2,6-dimethoxybenzoate):
| m/z | Interpretation |
| 196 | [M]⁺ (Molecular Ion) |
| 165 | [M - OCH₃]⁺ |
| 135 | [M - COOCH₃]⁺ |
| 107 | [C₇H₇O]⁺ |
| 92 | [C₆H₄O]⁺ |
| 77 | [C₆H₅]⁺ |
Data based on typical fragmentation patterns of aromatic methyl esters.
Experimental Protocol: Acid-Catalyzed Esterification for GC-MS Analysis
-
Sample Preparation:
-
Place 1-5 mg of the sample containing this compound into a reaction vial.
-
-
Derivatization:
-
Add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60 °C for 1-2 hours.
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Add 1 mL of hexane and vortex thoroughly to extract the methyl ester.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Add anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
Caption: Workflow for esterification of this compound for GC-MS analysis.
Disclaimer: The provided protocols and validation data are intended as a general guide. It is essential to optimize and validate these methods for your specific application, instrumentation, and sample matrix. Always follow appropriate laboratory safety procedures when handling chemicals.
References
- 1. thaiscience.info [thaiscience.info]
- 2. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,6-Dimethoxybenzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 2,6-Dimethoxybenzoic Acid via recrystallization. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: How do I select the most appropriate solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the solute (this compound) completely at an elevated temperature but only sparingly at low temperatures. This temperature-dependent solubility differential is key to achieving high recovery of the purified compound.
For this compound, a good starting point is to consider solvents in which it has been reported to be soluble, such as water, 1,1-dichloroethane, methanol, ethanol, acetone, ethyl acetate, benzene, and toluene.[1][2][3] Water is a common choice for the recrystallization of benzoic acids.[4]
To make an informed decision, it is recommended to perform small-scale solubility tests with a few candidate solvents. Observe the solubility of a small amount of your crude material in a small volume of each solvent at room temperature and then upon heating.
Q2: What are the potential impurities in my crude this compound?
A2: Impurities in crude this compound often originate from the synthetic route used. A common synthesis involves the reaction of 1,3-dimethoxybenzene with a carboxylating agent.[2][5] Potential impurities could include unreacted starting materials like 1,3-dimethoxybenzene, byproducts from side reactions, or residual reagents. If the synthesis involves the use of a catalyst or other reagents, these may also be present in the crude product.
Q3: What is a typical percent recovery for the recrystallization of a substituted benzoic acid like this, and how can I maximize it?
A3: The percent recovery in recrystallization is highly variable and depends on the purity of the crude material, the choice of solvent, and the experimental technique. For the recrystallization of benzoic acid from hot water, a yield of around 65% is considered good under ideal conditions.[6] A portion of the compound will always be lost as it remains dissolved in the cold mother liquor.[7]
To maximize your recovery:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a lower yield as more of your product will remain in solution upon cooling.
-
Ensure slow cooling of the solution to allow for the formation of large, pure crystals. Rapid cooling can trap impurities.
-
After filtration, wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.
-
Ensure your product is completely dry before weighing the final mass.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. Too much solvent was used: The solution is not supersaturated. 2. The rate of cooling is too slow, or the final temperature is not low enough. 3. The crude material is highly impure. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization: - Scratch the inside of the flask with a glass rod at the surface of the solution. - Add a seed crystal of pure this compound. - Cool the solution in an ice bath. 3. Consider a different purification method if the material is extremely impure, or perform a preliminary purification step. |
| Oiling Out (Formation of an oil instead of crystals) | 1. The boiling point of the solvent is higher than the melting point of the solute. this compound has a melting point of 185-187 °C.[2] 2. The solution is cooled too rapidly. 3. The concentration of the solute is too high. | 1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, and then allow it to cool more slowly. You can insulate the flask to slow down the cooling rate. 3. Add a small amount of additional hot solvent to the heated solution before allowing it to cool slowly. |
| Colored Impurities in the Final Product | Colored impurities are present in the crude material and are co-crystallizing with the product. | Use activated charcoal. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. |
| Low Percent Recovery | 1. Using too much solvent. 2. Premature crystallization during hot filtration. 3. Washing the crystals with solvent that is not ice-cold. 4. Significant solubility of the product in the cold solvent. 5. Loss of material during transfers. | 1. Use the minimum amount of hot solvent. 2. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. 3. Always use ice-cold solvent for washing the crystals. 4. Choose a solvent in which the product has very low solubility at low temperatures. If this is not possible, cooling the solution to a very low temperature (e.g., in an ice-salt bath) may help. 5. Be meticulous during transfers of the solid and solution. |
Data Presentation
Solvent Selection Guide for Recrystallization of this compound
| Solvent | Water Solubility ( g/100 mL) | Other Solubility Information | Boiling Point (°C) |
| Water | 0.35 (at 25 °C)[1][8] | Solubility increases significantly with temperature.[9][10][11] | 100 |
| Methanol | - | "Almost transparent" solubility, suggesting high solubility.[3] | 64.7 |
| Ethanol | - | Soluble. | 78.3 |
| Acetone | - | Soluble.[3] | 56.3 |
| Ethyl Acetate | - | Soluble.[3] | 77.1 |
| Toluene | - | Soluble.[1][2] | 110.6 |
| Hexane | - | Likely has low solubility. | 68.7 |
| 1,1-Dichloroethane | - | Mentioned as a recrystallization solvent.[2] | 57.3 |
| DMSO | - | Highly soluble (100 mg/mL).[12][13] | 189 |
Experimental Protocols
Protocol for Recrystallization of this compound from Water
This protocol is a general guideline and may need to be optimized based on the purity of the crude material.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water.
-
Heat the mixture on a hot plate with stirring until the water begins to boil.
-
Continue adding small portions of hot deionized water until the solid is completely dissolved. Avoid adding a large excess of water.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the hot solution.
-
Bring the solution back to a boil for a few minutes.
-
-
Hot Filtration:
-
Pre-heat a gravity filtration setup (funnel and receiving flask) with hot solvent or by placing it over the boiling solvent.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period.
-
Alternatively, the crystals can be transferred to a watch glass and dried in a drying oven at a temperature well below the melting point of this compound (185-187 °C).
-
-
Analysis:
-
Once dry, determine the mass of the purified crystals and calculate the percent recovery.
-
Measure the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity.
-
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Logical workflow for troubleshooting low crystal yield during recrystallization.
References
- 1. This compound CAS#: 1466-76-8 [m.chemicalbook.com]
- 2. This compound | 1466-76-8 [chemicalbook.com]
- 3. This compound, 99% | Fisher Scientific [fishersci.ca]
- 4. solubility - Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 1466-76-8,this compound,chinese supplier,C9H10O4,EINECS 215-985-4 [chembuying.com]
- 9. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. glpbio.com [glpbio.com]
- 13. glpbio.com [glpbio.com]
Technical Support Center: Crystallization of 2,6-Dimethoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2,6-dimethoxybenzoic acid (2,6MeOBA).
Frequently Asked Questions (FAQs)
Q1: How many polymorphs of this compound are known?
A1: this compound is known to exist in three polymorphic forms: Form I, Form II, and Form III.[1][2][3][4][5]
Q2: What are the key differences between the known polymorphs?
A2: The polymorphs of 2,6MeOBA are conformational and synthon polymorphs.[1]
-
Form I: This is the most stable polymorph at room temperature.[1][4] It crystallizes in the orthorhombic space group P212121 and features molecules in an anti-planar conformation, forming hydrogen-bonded chains (catemer synthon).[1][6]
-
Form II: This is a metastable polymorph that is reportedly difficult to obtain in a pure form and has been described as a "disappearing polymorph".[1][6] It crystallizes in the tetragonal space group P41212.[1][7] Like Form III, it consists of molecules in a syn-planar conformation that form carboxylic acid homodimers.[1]
-
Form III: This is a metastable, high-temperature form.[1][2][5] It crystallizes in the monoclinic space group P21/c.[6][8] Molecules are in a syn-planar conformation, forming dimeric units through hydrogen bonds.[7][8]
Q3: What is the thermodynamic relationship between Form I and Form III?
A3: Forms I and III are enantiotropically related, meaning their relative stability is dependent on temperature.[1][2][3][5] Form I is the stable form at lower temperatures, while Form III is the stable form at higher temperatures. The transition temperature at which their solubilities are equal is between 70 °C and 80 °C.[1]
Troubleshooting Crystallization Issues
Problem 1: I am consistently obtaining the stable Form I, but I want to produce the metastable Form III.
-
Cause: The crystallization conditions likely favor the nucleation and growth of the thermodynamically stable polymorph. In most cooling crystallization experiments from pure solvents, Form I is the predominant product.[1]
-
Solution 1: Temperature Control: Since Form III is the high-temperature form, crystallizing at temperatures closer to the transition point (70-80 °C) can favor its formation. For example, in slurry-bridging experiments, Form III was obtained in water and toluene at 80 °C.[1] Using a slow cooling rate (e.g., 0.1 °C/min) where crystals appear around 60 °C has also been shown to produce Form III.[1]
-
Solution 2: Solvent Selection: While many solvents yield Form I, crystallization from water has shown potential for producing Form III, especially with the use of additives.[1][3]
-
Solution 3: Use of Additives: Certain additives can inhibit the nucleation of Form I and promote the formation of Form III. Polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) have demonstrated the ability to favor the crystallization of Form III from water.[1][2][3]
Problem 2: My crystallization results in a mixture of polymorphs (concomitant crystallization).
-
Cause: Concomitant crystallization occurs when multiple polymorphs nucleate and grow simultaneously.[1] This can be influenced by factors like supersaturation, cooling rate, and the presence of impurities or additives that may non-selectively promote nucleation.
-
Solution 1: Control Cooling Rate: Faster cooling rates can sometimes lead to the formation of metastable forms, but they can also increase the likelihood of concomitant crystallization. Experiment with different cooling rates to find a regime that favors a single polymorph.
-
Solution 2: Utilize Additives Selectively: While some additives can promote a specific polymorph, others might facilitate concomitant crystallization. For instance, certain additives led to mixed phases from acetonitrile (MeCN).[1] Careful selection and concentration of additives are crucial. HPC, for example, can decelerate the solvent-mediated phase transition from Form III to Form I, potentially reducing the presence of Form I as an impurity.[1]
Problem 3: The metastable Form III I produced transforms into Form I over time.
-
Cause: This is a common issue known as solvent-mediated phase transition (SMPT), where the less stable form dissolves and the more stable form precipitates until the entire solid has converted.[1]
-
Solution: Use of Inhibiting Additives: Additives can be used to slow down the kinetics of this transformation. For example, a 0.1% concentration of hydroxypropyl cellulose (HPC) in water was shown to inhibit the SMPT of pure Form III to Form I.[1]
Data Presentation
Table 1: Summary of this compound Polymorphs
| Polymorph | Crystal System | Space Group | Molecular Conformation | Hydrogen Bonding Motif | Thermodynamic Stability |
| Form I | Orthorhombic | P212121 | anti-planar | Catemer Synthon (Chains) | Stable form at T < 70-80 °C |
| Form II | Tetragonal | P41212 | syn-planar | Homodimer | Metastable, "disappearing" |
| Form III | Monoclinic | P21/c | syn-planar | Homodimer | Metastable, stable at T > 70-80 °C |
Table 2: Influence of Crystallization Conditions on Polymorphic Outcome
| Method | Solvent | Conditions | Additive | Resulting Polymorph(s) |
| Cooling Crystallization | Various | - | None | Primarily Form I, sometimes with traces of Form III[1] |
| Cooling Crystallization | Water | Slow cooling rate (0.1 °C/min), fast stirring | None | Form III[1] |
| Cooling Crystallization | Water | - | PEG, HPC | Increased probability of Form III[1][3] |
| Slurry Experiment | Water, Toluene | 25, 50, 70 °C | None | Form I[1] |
| Slurry Experiment | Water, Toluene | 80 °C | None | Form III[1] |
| Evaporation | Various | 5, 25, 50 °C | None | Difficult to control, often Form I[1] |
Experimental Protocols
Protocol 1: Cooling Crystallization to Obtain Form I
-
Dissolution: Dissolve 30-50 mg of this compound in 2 to 3 mL of a suitable solvent (e.g., ethanol, toluene, acetonitrile) by heating to a temperature between 40 °C and 80 °C, depending on the solvent's boiling point.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Cooling: Allow the solution to cool to 5 °C. A faster cooling rate generally favors Form I.
-
Isolation: Collect the resulting crystals by filtration.
-
Drying: Air-dry the collected solid.
-
Characterization: Characterize the product using an appropriate analytical technique, such as Powder X-ray Diffraction (PXRD), to confirm the polymorphic form.
Protocol 2: Additive-Assisted Cooling Crystallization to Favor Form III
-
Preparation of Additive Solution: Prepare a solution of the chosen additive in water (e.g., 1% Polyethylene Glycol (PEG) or 0.1% Hydroxypropyl Cellulose (HPC)).
-
Dissolution: Dissolve this compound in the additive solution at an elevated temperature (e.g., 70-80 °C) to achieve the desired concentration.
-
Filtration: Filter the hot solution to remove any undissolved particles.
-
Controlled Cooling: Cool the solution to 5 °C. A slow cooling rate (e.g., 0.1 °C/min) is recommended to favor the formation of Form III.[1]
-
Isolation: Collect the precipitated crystals by filtration.
-
Drying: Air-dry the product.
-
Characterization: Analyze the solid using PXRD to determine the polymorphic outcome.
Protocol 3: Solvent-Mediated Phase Transition (SMPT) Test
-
Slurry Preparation: Prepare a slurry by suspending a known mixture of Form I and Form III (or pure Form III) in a selected solvent (e.g., water or toluene) in a sealed vial.
-
Equilibration: Place the vial in a temperature-controlled environment (e.g., a shaker bath) set to the desired temperature (e.g., 25 °C to test for conversion to the stable form, or 80 °C to test for conversion to the high-temperature form).
-
Sampling: Periodically withdraw small aliquots of the solid from the slurry.
-
Analysis: Quickly filter and dry the samples, then analyze them using PXRD to monitor the change in polymorphic composition over time. The time it takes for the metastable form to convert to the stable form is the SMPT time.
Visualizations
Caption: General experimental workflow for controlling 2,6-MeOBA polymorphism.
Caption: Key factors influencing the polymorphic outcome of 2,6-MeOBA crystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. Controlling the Polymorphic Outcome of this compound Crystallization Using Additives [ouci.dntb.gov.ua]
- 3. conferences.lu.lv [conferences.lu.lv]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A new polymorph of 2,6-dimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure and Hirshfeld surface analysis of a third polymorph of 2,6-dimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 2,6-Dimethoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2,6-Dimethoxybenzoic Acid (2,6MeOBA).
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound?
This compound (2,6MeOBA) is known to exist in three polymorphic forms: Form I, Form II, and Form III.[1][2]
-
Form I is the most stable polymorph and crystallizes in the orthorhombic space group P212121. In this form, the 2,6MeOBA molecules are in an anti-planar conformation.[1][3]
-
Form II is a metastable polymorph that crystallizes in the tetragonal space group P41212. It contains 2,6MeOBA molecules in a syn-planar conformation, forming carboxylic acid homodimers.[1][4] Pure Form II is reportedly difficult to obtain.[1][5]
-
Form III is another metastable polymorph where the molecules adopt a syn-planar conformation.[1][2] Forms I and III are enantiotropically related, with Form III being the high-temperature form.[1][5]
Q2: How can additives influence the polymorphic outcome of 2,6MeOBA crystallization?
Additives can control the polymorphic outcome of 2,6MeOBA crystallization through several mechanisms. They can selectively adsorb to the crystal surfaces of a specific polymorph, thereby inhibiting its growth.[1] Additives can also help align the crystallizing molecules to favor the formation of a desired polymorph.[1] For instance, certain polymers and surfactants have been shown to facilitate the crystallization of the metastable forms.[1][5]
Q3: Which additives have been successfully used to control the polymorphism of 2,6MeOBA?
Several additives have been investigated for their effect on 2,6MeOBA crystallization:
-
Polyethylene glycol (PEG): Has been shown to increase the probability of crystallizing metastable polymorphs.[1] In aqueous solutions, PEG can favor the formation of Form III.[1][2][5]
-
Hydroxypropyl cellulose (HPC): Can also promote the formation of Form III from water and can slow down the solvent-mediated phase transition from Form III to the more stable Form I.[1][2]
-
Surfactants (e.g., Tween 20): Have been observed to promote the formation of Form I in solvents like THF.[1]
-
Phenylboronic acid and its derivatives: Have been tested as additives in aqueous crystallization.[1][4]
-
Urea: Molecular dynamics simulations have suggested that urea shows significant adsorption on the crystal surfaces of 2,6MeOBA, potentially influencing its morphology.[6][7]
Troubleshooting Guides
Problem 1: Concomitant crystallization of multiple polymorphs.
Concomitant crystallization, where two or more polymorphs crystallize simultaneously, is a common issue.[1]
-
Symptom: Characterization techniques (e.g., PXRD) show the presence of more than one polymorphic form in the crystalline product.
-
Possible Cause: Competitive nucleation and growth rates of different polymorphs under the given crystallization conditions.[1]
-
Troubleshooting Steps:
-
Introduce Additives: The use of additives like PEG or HPC can help to selectively nucleate a desired polymorph and inhibit the growth of others.[1]
-
Control Cooling Rate: The cooling rate can significantly impact the polymorphic outcome. A fast cooling rate may be necessary to obtain certain metastable forms, but it can also lead to concomitant crystallization.[1] Experiment with different cooling rates to find an optimal condition.
-
Solvent Selection: The choice of solvent is crucial. For example, water tends to yield Form I, while solvents like 1,4-dioxane, MeCN, and ketones can produce Form III upon evaporation.[1]
-
Problem 2: Difficulty in obtaining the pure metastable Form II.
Form II is known to be elusive and often "disappearing."
-
Symptom: Experiments aimed at crystallizing Form II consistently yield other polymorphs or mixtures.
-
Possible Cause: Form II is the least stable polymorph and rapidly transforms into more stable forms.[3]
-
Troubleshooting Steps:
-
Rapid Crystallization: A very fast cooling rate might be necessary to kinetically trap the metastable Form II.[1]
-
Additive Screening: While challenging, screening a wider range of structurally related additives or surfactants might identify a candidate that can stabilize the nucleation and growth of Form II.
-
Problem 3: Uncontrolled crystal habit leading to poor powder properties.
The crystal habit (shape) can affect downstream processing, such as filtration and formulation.
-
Symptom: Crystals are needle-like (acicular) or plate-like, leading to poor flowability and handling.[8]
-
Possible Cause: Anisotropic growth rates of different crystal faces.
-
Troubleshooting Steps:
-
Utilize Crystal Growth Inhibitors: Additives can act as crystal growth inhibitors by preferentially adsorbing to faster-growing crystal faces, thereby modifying the crystal habit.[8] Molecular dynamics simulations suggest urea could be a candidate for modifying the morphology of 2,6MeOBA.[6][7]
-
Vary Supersaturation: The level of supersaturation can influence crystal growth rates and, consequently, the crystal habit. Adjusting the concentration and temperature profile can alter the supersaturation.
-
Data Presentation
Table 1: Effect of Additives on the Polymorphic Outcome of this compound Crystallization
| Solvent | Additive | Crystallization Method | Polymorphic Outcome | Reference |
| Water | Polyethylene Glycol (PEG) | Cooling | Increased probability of Form III | [1][2][5] |
| Water | Hydroxypropyl Cellulose (HPC) | Cooling | Favors formation of Form III; slows transition to Form I | [1][2] |
| THF | Tween 20 | Evaporation | Promoted formation of Form I | [1] |
| MeCN | Various polymers and surfactants | Evaporation | Concomitant crystallization of Forms I and III | [1] |
| Water | Phenylboronic Acid | Slow Evaporation | A new tetragonal polymorph (Form II) was identified in one instance, but the result was not reproducible. | [4] |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound with Additives in Water
This protocol is adapted from studies investigating the effect of PEG and HPC on the crystallization of 2,6MeOBA.[1]
-
Preparation of Solution:
-
Dissolve 20–25 mg of this compound and 10–15 mg of the selected additive (e.g., PEG or HPC) in 3–4 mL of water at 80 °C.
-
-
Filtration:
-
Filter the hot solution to remove any insoluble impurities.
-
-
Cooling:
-
Cool the filtered solution to 5 °C. The cooling rate can be a variable to investigate (e.g., 0.1 °C/min to 20 °C/min).
-
-
Isolation and Drying:
-
Collect the resulting crystals by filtration.
-
Air-dry the crystals.
-
-
Characterization:
-
Analyze the polymorphic form of the crystals using Powder X-ray Diffraction (PXRD).
-
Protocol 2: Evaporation Crystallization of this compound with Additives in Organic Solvents
This protocol is based on experiments conducted in solvents like THF and MeCN.[1]
-
Preparation of Solution:
-
Dissolve 30–50 mg of this compound and 20–30 mg of the desired additive in 2–3 mL of the chosen solvent (e.g., THF or MeCN).
-
-
Filtration:
-
Filter the solution to remove any undissolved particles.
-
-
Evaporation:
-
Allow the solvent to evaporate at a controlled temperature (e.g., room temperature).
-
-
Isolation and Drying:
-
Once the solvent has fully evaporated, collect the crystalline solid.
-
-
Characterization:
-
Characterize the polymorphic form of the obtained crystals using PXRD.
-
Visualizations
Caption: General experimental workflow for the crystallization of 2,6MeOBA with additives.
References
- 1. mdpi.com [mdpi.com]
- 2. conferences.lu.lv [conferences.lu.lv]
- 3. researchgate.net [researchgate.net]
- 4. A new polymorph of 2,6-dimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlling the Polymorphic Outcome of this compound Crystallization Using Additives [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. influence-of-crystallization-additives-on-morphology-of-selected-benzoic-acids-a-molecular-dynamics-md-simulation-study - Ask this paper | Bohrium [bohrium.com]
- 8. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
Troubleshooting low yield in the carboxylation of 1,3-dimethoxybenzene
Welcome to the technical support center for the carboxylation of 1,3-dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this synthesis.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and guidance on troubleshooting common problems in the carboxylation of 1,3-dimethoxybenzene to produce dimethoxybenzoic acids.
Frequently Asked Questions (FAQs)
-
Q1: What are the expected major products from the carboxylation of 1,3-dimethoxybenzene? The major products are typically 2,4-dimethoxybenzoic acid and 2,6-dimethoxybenzoic acid. The ratio of these isomers can be influenced by the reaction conditions.
-
Q2: Why is my yield of dimethoxybenzoic acid consistently low? Low yields can result from several factors, including incomplete reaction, the formation of side products, or issues with product isolation and purification. Key factors to investigate are the quality of reagents, reaction temperature and pressure, and the efficiency of the work-up procedure. The presence of water, for instance, can significantly decrease the yield in Kolbe-Schmitt type reactions[1].
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Q3: What are the common side products in this reaction? Side products can include the starting material (1,3-dimethoxybenzene), and potentially small amounts of other isomers or di-carboxylated products, although the latter is less common under typical conditions. In Kolbe-Schmitt reactions of phenols, by-products such as hydroxyisophthalic acids can also be formed[2].
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Q4: How can I improve the regioselectivity of the carboxylation? The choice of cation in the phenoxide salt can influence the regioselectivity. For instance, in the classic Kolbe-Schmitt reaction, using potassium hydroxide tends to favor the formation of the para-hydroxybenzoic acid, while sodium hydroxide favors the ortho-isomer[3]. The reaction temperature can also affect the regiochemistry of the carboxylation[3].
-
Q5: What is the optimal method for purifying the product? Recrystallization is a common and effective method for purifying dimethoxybenzoic acids. Suitable solvents for recrystallization include water, ethanol, or a mixture of the two[4]. For this compound, crystallization from water or 1,1-dichloroethane has been reported[4].
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive or poor quality reagents (e.g., wet solvent, old sodium metal). | Ensure all reagents and solvents are dry and of high purity. Use freshly prepared sodium sand for reactions involving sodium metal. |
| Insufficient carbon dioxide pressure or inefficient mixing. | Ensure the reaction vessel is properly sealed and pressurized with CO2. Use vigorous stirring to maximize gas-liquid contact. | |
| Reaction temperature is too low or reaction time is too short. | Optimize the reaction temperature and time based on literature protocols. Monitor the reaction progress using techniques like TLC or HPLC. | |
| Formation of a Large Amount of Unreacted Starting Material | Incomplete reaction due to the reasons listed above. | Re-evaluate and optimize reaction conditions: temperature, pressure, reaction time, and reagent stoichiometry. |
| Inefficient carboxylation agent. | Consider alternative carboxylation methods, such as using organolithium intermediates or Friedel-Crafts carboxylation, if the Kolbe-Schmitt approach is not effective. | |
| Product is an Oily or Gummy Substance Instead of a Crystalline Solid | Presence of significant impurities or residual solvent. | Ensure the product is thoroughly washed to remove soluble impurities. Perform recrystallization from an appropriate solvent system to induce crystallization. |
| The product may be a mixture of isomers which can sometimes inhibit crystallization. | Attempt to separate the isomers using column chromatography before crystallization. | |
| Difficulty in Isolating the Product from the Reaction Mixture | Incomplete acidification during work-up, leaving the product as a salt. | Ensure the reaction mixture is acidified to a sufficiently low pH (typically pH 2-3) to fully protonate the carboxylic acid. |
| Product is partially soluble in the aqueous layer during extraction. | Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product. |
Data Presentation
The yield of the carboxylation of 1,3-dimethoxybenzene is highly dependent on the reaction conditions. The following tables summarize quantitative data from various methods.
Table 1: Effect of CO2 Pressure and Temperature on Pd(II)-Catalyzed Carboxylation of 1,3-Dimethoxybenzene
| Catalyst | CO2 Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |
| Pd(II) complex | 10 | 100 | 24 | 25 |
| Pd(II) complex | 20 | 100 | 24 | 40 |
| Pd(II) complex | 30 | 100 | 24 | 55 |
| Pd(II) complex | 30 | 70 | 24 | 30 |
| Pd(II) complex | 30 | 130 | 24 | 65 |
| Pd(II) complex | 30 | 160 | 24 | 50 |
Table 2: Comparison of Different Carboxylation Methods for 1,3-Dimethoxybenzene
| Method | Carboxylating Agent | Key Reagents | Typical Yield (%) | Primary Isomer |
| Modified Kolbe-Schmitt | Carbon Dioxide | Sodium, Toluene, Chlorooctane | 68-71 | This compound[5] |
| Pd(II)-Catalyzed | Carbon Dioxide | Pd(II) complex, Base | up to 65 | 2,4-dimethoxybenzoic acid |
| Friedel-Crafts Acylation | Oxalyl Chloride | AlCl3, CS2 | Not reported for this specific substrate, but a general method for aromatic acylation. | Dependent on directing groups |
| Organolithium Intermediate | Carbon Dioxide | n-Butyllithium | Generally high for activated aromatics. | Dependent on lithiation site |
Experimental Protocols
Protocol 1: Synthesis of this compound via Modified Kolbe-Schmitt Reaction [5]
This protocol describes the synthesis of this compound from 1,3-dimethoxybenzene using sodium metal and carbon dioxide.
Materials:
-
Sodium metal (5.90 g, 0.256 M)
-
Anhydrous Toluene (200 ml)
-
1,3-Dimethoxybenzene (12.6 g, 0.09 M)
-
Chlorooctane (17.7 g, 0.119 M)
-
Carbon Dioxide (gas, approx. 35 g)
-
Methanol (10 ml)
-
Concentrated Hydrochloric Acid
-
Acetone
-
Hexane
Procedure:
-
In a suitable reactor, add sodium metal to anhydrous toluene.
-
Reflux the mixture for 30 minutes to form sodium sand, then cool to room temperature with vigorous stirring.
-
Successively add 1,3-dimethoxybenzene and chlorooctane to the reactor.
-
Stir the mixture at room temperature for 2 hours.
-
Introduce approximately 35 g of carbon dioxide gas into the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Carefully neutralize the excess sodium by adding methanol.
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in acetone and filter to remove inorganic salts.
-
Recrystallize the crude product from an acetone/hexane mixture to obtain pure this compound.
Protocol 2: General Purification of Dimethoxybenzoic Acid by Recrystallization
This protocol provides a general procedure for the purification of dimethoxybenzoic acid isomers.
Materials:
-
Crude dimethoxybenzoic acid
-
Ethanol
-
Deionized Water
-
Activated Carbon (optional)
Procedure:
-
Dissolve the crude dimethoxybenzoic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
While the solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Below are diagrams illustrating key workflows and relationships in the carboxylation of 1,3-dimethoxybenzene.
Caption: A workflow diagram for troubleshooting low yield in the carboxylation of 1,3-dimethoxybenzene.
Caption: An overview of different synthetic pathways for the carboxylation of 1,3-dimethoxybenzene.
References
Side reactions to avoid during the synthesis of 2,6-Dimethoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited laboratory-scale synthesis involves the carboxylation of 1,3-dimethoxybenzene. This is typically achieved by reacting 1,3-dimethoxybenzene with a strong base, such as sodium metal, to form a carbanion, which then reacts with carbon dioxide to yield the corresponding carboxylate. Acidic workup then provides the final this compound product.
Q2: What are the key starting materials and reagents for this synthesis?
A2: The primary starting material is 1,3-dimethoxybenzene. Key reagents include a strong base (e.g., sodium metal), a source of carbon dioxide (e.g., solid carbon dioxide (dry ice) or CO₂ gas), and an appropriate solvent (e.g., anhydrous toluene). An acid (e.g., hydrochloric acid) is required for the final workup step.
Q3: What is a typical yield for the synthesis of this compound?
A3: Reported yields for the synthesis from 1,3-dimethoxybenzene using sodium and carbon dioxide are in the range of 68-71%.[1]
Q4: Are there alternative synthetic routes?
A4: Yes, alternative methods exist. One patented method involves the initial formation of sodium phenide from sodium sand and chlorobenzene, which then reacts with 1,3-dimethoxybenzene and subsequently carbon dioxide.[2] Other research has explored palladium-catalyzed carboxylation of 1,3-dimethoxybenzene.
Troubleshooting Guide: Side Reactions and Impurities
This guide addresses common issues and potential side reactions that may be encountered during the synthesis of this compound, along with strategies to mitigate them.
| Issue/Observation | Potential Cause (Side Reaction) | Troubleshooting/Avoidance Strategy |
| Low Yield of this compound | Incomplete Carboxylation: The organosodium intermediate may not have fully reacted with carbon dioxide. This can be due to insufficient CO₂, poor mixing, or premature quenching of the intermediate. | - Ensure an excess of high-purity, dry carbon dioxide is used. - Maintain vigorous stirring during CO₂ addition to ensure good mass transfer. - Add CO₂ slowly and maintain a low temperature to prevent sublimation and ensure it reacts rather than escapes. |
| Decarboxylation of Product: The desired product, this compound, may undergo decarboxylation back to 1,3-dimethoxybenzene, particularly under harsh acidic or high-temperature conditions during workup. | - Perform the acidic workup at a low temperature (e.g., using an ice bath). - Avoid prolonged exposure to strong acids. - Use purification methods that do not require high temperatures, such as recrystallization from a suitable solvent system at moderate temperatures. | |
| Presence of Isomeric Impurities (e.g., 2,4-Dimethoxybenzoic Acid) | Lack of Regioselectivity: The carboxylation of 1,3-dimethoxybenzene can potentially occur at the 4-position, leading to the formation of the 2,4-dimethoxybenzoic acid isomer. The choice of catalyst and reaction conditions can influence the regioselectivity. | - While specific data for the sodium-mediated reaction is limited, in related palladium-catalyzed systems, lower temperatures have been shown to favor the formation of the 2,6-isomer. - Careful control of reaction temperature during the carboxylation step may improve selectivity. - Purification by fractional crystallization may be necessary to separate the isomers. |
| Unreacted Starting Material (1,3-Dimethoxybenzene) in Product | Incomplete Deprotonation: The reaction between 1,3-dimethoxybenzene and sodium may not have gone to completion, leaving unreacted starting material. | - Ensure the sodium is finely dispersed (e.g., by melting and vigorous stirring in a high-boiling solvent like toluene) to maximize its surface area. - Use a sufficient stoichiometric amount of sodium. - Ensure all reagents and solvents are strictly anhydrous, as moisture will quench the organosodium intermediate. |
| Potential for Demethylation | Harsh Reaction or Workup Conditions: Although not explicitly reported as a major side reaction in the common synthesis, strong bases and acids under forcing conditions have the potential to cleave the methoxy ether bonds, leading to hydroxylated impurities. | - Use the mildest effective conditions for both the carboxylation and the workup. - Avoid excessively high temperatures and prolonged reaction times. |
Data on Regioselectivity in a Related Synthesis
| Temperature (°C) | Yield of this compound (%) | Yield of 2,4-Dimethoxybenzoic Acid (%) | Regioselectivity (2,6- : 2,4-) |
| 100 | 85 | 10 | 8.5 : 1 |
| 120 | 78 | 15 | 5.2 : 1 |
| 140 | 65 | 25 | 2.6 : 1 |
Data adapted from a study on Pd(II)-catalyzed carboxylation.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol based on literature procedures.[1]
Materials:
-
1,3-Dimethoxybenzene
-
Sodium metal
-
Anhydrous Toluene
-
Carbon Dioxide (solid, dry ice)
-
Methanol
-
Concentrated Hydrochloric Acid
-
Acetone
-
Hexane
Procedure:
-
Preparation of Sodium Dispersion: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and an inert gas inlet, add 5.90 g (0.256 mol) of sodium metal to 200 mL of anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring for 30 minutes to create a fine dispersion of sodium.
-
Cool the mixture to room temperature while continuing to stir.
-
Formation of the Organosodium Intermediate: To the sodium dispersion, add 12.6 g (0.09 mol) of 1,3-dimethoxybenzene.
-
Stir the mixture at room temperature for 2 hours.
-
Carboxylation: Cool the reaction mixture in an ice-salt bath. Add an excess of crushed solid carbon dioxide (dry ice) portion-wise, ensuring the temperature remains low.
-
Allow the mixture to stir and slowly warm to room temperature overnight (approximately 12 hours).
-
Workup: Carefully quench the excess sodium by the slow addition of 10 mL of methanol.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Dissolve the residue in acetone and filter to remove inorganic salts.
-
Purification: Recrystallize the crude product from an acetone/hexane mixture to obtain pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
References
Improving the solubility of 2,6-Dimethoxybenzoic Acid for reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2,6-Dimethoxybenzoic Acid for chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polyphenol compound found in various plants.[1] Its solubility is influenced by factors such as the solvent, temperature, and pH. It is known to exist in different polymorphic forms, which can also affect its solubility. For instance, at ambient temperature, the metastable polymorph (form III) is 1.3 times more soluble than the stable polymorph (form I).[2]
Q2: In which common organic solvents is this compound soluble?
A2: this compound shows good solubility in Dimethyl Sulfoxide (DMSO).[1][3] For example, its solubility in fresh DMSO is reported to be 36 mg/mL (197.61 mM) and can reach up to 100 mg/mL with the aid of ultrasonication.[1][3] It is also soluble in other organic solvents like acetone, acetonitrile (MeCN), and tetrahydrofuran (THF), which have been used in crystallization experiments.[2][4]
Q3: How does pH influence the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly dependent on pH. In aqueous solutions, increasing the pH by adding a base (e.g., sodium hydroxide) will deprotonate the carboxylic acid group, forming a carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in water than the neutral acid form. This principle is a common and effective method for increasing the solubility of acidic drugs.[5][6]
Q4: Can temperature be used to improve the solubility?
A4: Yes, increasing the temperature generally increases the solubility of this compound in most solvents.[2][7] For example, preparing a concentrated solution in water for crystallization experiments often involves boiling and stirring for several hours.[2] This technique can be used to create supersaturated solutions, though care must be taken to prevent precipitation upon cooling.
Troubleshooting Guide
Issue: My this compound is not dissolving sufficiently in my chosen reaction solvent.
-
Solution 1: Solvent Selection & Co-solvency: If the polarity of your solvent is not ideal, consider switching to a more suitable one like DMSO.[1][3] Alternatively, a co-solvent system can be employed. This technique involves adding a water-miscible solvent (a co-solvent) to reduce the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.[5][8]
-
Solution 2: pH Adjustment/Salt Formation: For reactions in aqueous or protic media, converting the acid to its salt form can dramatically improve solubility.[5][6] Add a suitable base (e.g., NaOH, KOH, or an amine base like triethylamine) to deprotonate the carboxylic acid. This is one of the most effective methods for enhancing the solubility of acidic compounds.[5]
-
Solution 3: Increase Temperature: Gently heating the mixture can help dissolve the compound.[3] However, be mindful of the thermal stability of your reactants and the boiling point of your solvent. For some compounds, heating can lead to the formation of a more stable, less soluble polymorph upon cooling.[2]
Issue: The compound precipitates out of solution during the reaction.
-
Possible Cause: A change in the reaction mixture's properties (e.g., pH, polarity, or temperature) may be causing the solubility to decrease. For instance, if the reaction consumes a basic reagent, the pH might drop, causing the less soluble acidic form to precipitate.
-
Troubleshooting Steps:
-
Monitor the pH of the reaction and add a base if necessary to maintain the solubility of the carboxylate salt.
-
If using a co-solvent system, ensure the ratio of solvents remains optimal throughout the reaction.
-
Maintain a constant temperature. If the reaction is exothermic, consider using a cooling bath.
-
Solubility Data
The following table summarizes the reported solubility of this compound in a common solvent.
| Solvent | Concentration | Conditions | Reference |
| Dimethyl Sulfoxide (DMSO) | 36 mg/mL | Fresh DMSO used | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Requires heating and/or ultrasonication | [3] |
Experimental Protocols
Protocol 1: Improving Solubility via pH Adjustment (Salt Formation)
This protocol describes the in-situ formation of a soluble salt for reactions in aqueous or protic solvents.
-
Dissolution: Suspend the desired amount of this compound in the reaction solvent.
-
Basification: Slowly add a stoichiometric equivalent (or slight excess) of a suitable base (e.g., 1M NaOH for aqueous solutions, or triethylamine for organic solvents) while stirring.
-
Observation: Continue stirring until the solid is fully dissolved. The formation of the clear solution indicates the successful generation of the more soluble carboxylate salt.
-
Reaction: Proceed with the addition of other reagents. Monitor the reaction to ensure the pH does not change in a way that causes precipitation.
Protocol 2: Improving Solubility using a Co-Solvent System
This protocol is suitable for reactions where the polarity of a single solvent is insufficient.
-
Primary Dissolution: Dissolve the this compound in a small amount of a good solvent in which it is highly soluble (e.g., DMSO).
-
Co-Solvent Addition: To a separate vessel containing the bulk reaction solvent (e.g., water or a buffer), slowly add the concentrated DMSO solution of the acid with vigorous stirring.
-
Observation: Monitor for any signs of precipitation. The goal is to find a co-solvent ratio that keeps the compound in solution.
-
Optimization: The optimal ratio of co-solvent to the main solvent may need to be determined empirically for your specific reaction conditions. A common starting point is a 1:10 ratio of DMSO to the aqueous phase.
Visualizations
Below are diagrams illustrating key concepts for troubleshooting solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Caption: Equilibrium of salt formation to improve solubility.
References
- 1. This compound | Mechanism | Concentration [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijmsdr.org [ijmsdr.org]
Stability of 2,6-Dimethoxybenzoic Acid under acidic and basic conditions
Welcome to the technical support center for 2,6-Dimethoxybenzoic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its behavior under hydrolytic conditions, particularly in acidic and basic environments. Potential degradation pathways include the hydrolysis of the methoxy ether linkages and decarboxylation of the carboxylic acid group, especially under harsh conditions. The stability can be influenced by factors such as pH, temperature, and the presence of catalysts.
Q2: What are the likely degradation products of this compound under acidic or basic stress?
A2: Under acidic or basic conditions, the methoxy groups of this compound are susceptible to hydrolysis. This can lead to the formation of hydroxylated benzoic acid derivatives, such as 2-hydroxy-6-methoxybenzoic acid, 2,6-dihydroxybenzoic acid (γ-resorcylic acid), and potentially further degradation products. Decarboxylation, the loss of the carboxylic acid group to form 1,3-dimethoxybenzene, is another possible degradation pathway, particularly at elevated temperatures.
Q3: How does the position of the methoxy groups affect the stability of the benzoic acid ring?
A3: The position of methoxy groups on the benzoic acid ring significantly influences its electronic properties and, consequently, its stability. The two methoxy groups at the ortho positions in this compound can create steric hindrance around the carboxylic acid group. This steric effect can influence the molecule's conformation and reactivity.
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: While specific incompatibility studies with a wide range of excipients are not extensively documented in publicly available literature, general chemical principles suggest potential interactions. As a carboxylic acid, this compound may react with basic excipients. Its methoxy groups could potentially interact with strong oxidizing agents. It is always recommended to perform compatibility studies with selected excipients during formulation development.
Troubleshooting Guides
This section provides solutions to common issues encountered during the stability testing of this compound.
Issue 1: Unexpected Degradation in Control Samples
Symptoms:
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Noticeable degradation of this compound in control samples (e.g., stored in neutral, aqueous solution at room temperature).
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Appearance of unknown peaks in the HPLC chromatogram of the control.
Possible Causes:
-
Contamination of Solvents or Reagents: Trace amounts of acidic or basic impurities in the solvents or reagents used can catalyze degradation over time.
-
Exposure to Light: Although not extensively reported, some aromatic compounds are susceptible to photolytic degradation.
-
Inherent Instability in Solution: The compound may have limited stability in the chosen solvent system even under neutral conditions.
Solutions:
-
Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., HPLC grade) and freshly prepared.
-
Protect from Light: Store solutions in amber vials or protect them from light to minimize the risk of photodegradation.
-
Evaluate Different Solvent Systems: If instability persists, consider alternative solvent systems or prepare solutions fresh before each analysis.
Issue 2: Inconsistent Degradation Rates Under Acidic/Basic Stress
Symptoms:
-
High variability in the percentage of degradation observed in replicate experiments under the same acidic or basic conditions.
-
Non-linear degradation kinetics when plotting concentration versus time.
Possible Causes:
-
Inaccurate pH Control: Small variations in the initial pH of the stress solution can significantly impact the rate of acid or base-catalyzed hydrolysis.
-
Temperature Fluctuations: Inconsistent temperature control during the stress study will lead to variable reaction rates.
-
Heterogeneous Reaction: If this compound is not fully dissolved in the stress medium, the degradation will occur at the solid-liquid interface, leading to inconsistent results.
Solutions:
-
Precise pH Measurement and Buffering: Use a calibrated pH meter to accurately adjust the pH of the stress solutions. Consider using appropriate buffer systems to maintain a constant pH throughout the experiment.
-
Strict Temperature Control: Employ a calibrated water bath or oven to ensure a constant and uniform temperature for all samples.
-
Ensure Complete Dissolution: Verify that this compound is fully dissolved in the stress medium before starting the time-course study. If solubility is an issue, consider using a co-solvent, but be mindful of its potential impact on the degradation kinetics.
Issue 3: Difficulty in Separating Degradation Products from the Parent Compound by HPLC
Symptoms:
-
Co-elution or poor resolution between the peak for this compound and its degradation products in the HPLC chromatogram.
-
Broad or tailing peaks, making accurate quantification difficult.
Possible Causes:
-
Suboptimal HPLC Method: The chosen stationary phase, mobile phase composition, or gradient profile may not be suitable for resolving structurally similar compounds.
-
Matrix Effects: Excipients or other components in the sample matrix may interfere with the separation.
Solutions:
-
Method Development and Optimization:
-
Column Screening: Evaluate different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for the parent compound and its degradants.
-
Mobile Phase Optimization: Adjust the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration) to improve resolution. For ionizable compounds like this compound, controlling the mobile phase pH is crucial.
-
Gradient Elution: Employ a gradient elution program to effectively separate compounds with different polarities.
-
-
Sample Preparation: Use a suitable sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components before HPLC analysis.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
Objective: To evaluate the stability of this compound in acidic and basic solutions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
In separate volumetric flasks, add a known volume of the stock solution to 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
In separate volumetric flasks, add a known volume of the stock solution to 0.1 M NaOH and 1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at the same time points as the acid hydrolysis study.
-
Neutralize the aliquots with an equivalent amount of HCl before dilution and analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution in water to the same concentration and incubate it under the same conditions.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to a high percentage over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 296 nm) and also scan a wider UV range with the PDA detector to detect degradants with different chromophores.
-
Injection Volume: 10 µL
Method Development Strategy:
-
Analyze Stressed Samples: Inject samples from the forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) into the HPLC system using the initial conditions.
-
Evaluate Peak Purity: Use the PDA detector to assess the peak purity of the this compound peak in the stressed samples. The presence of co-eluting impurities will be indicated by a non-homogenous peak spectrum.
-
Optimize Separation: If co-elution is observed, systematically modify the chromatographic parameters to improve resolution:
-
Mobile Phase pH: Adjust the pH of the aqueous phase (Mobile Phase A) to alter the ionization state of the acidic parent drug and any acidic or basic degradants.
-
Organic Modifier: Try different organic solvents (e.g., methanol instead of acetonitrile) as Mobile Phase B, as this can significantly alter selectivity.
-
Gradient Slope: Modify the gradient profile (steeper or shallower) to improve the separation of closely eluting peaks.
-
Column Chemistry: If necessary, screen different column stationary phases (e.g., Phenyl-Hexyl, Cyano) to achieve the desired selectivity.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (if identified) |
| 0.1 M HCl (60°C) | 24 | Data not available | Data not available | Data not available |
| 1 M HCl (60°C) | 24 | Data not available | Data not available | Data not available |
| 0.1 M NaOH (60°C) | 24 | Data not available | Data not available | Data not available |
| 1 M NaOH (60°C) | 24 | Data not available | Data not available | Data not available |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
Technical Support Center: Purification of Commercial 2,6-Dimethoxybenzoic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the removal of impurities from commercial 2,6-Dimethoxybenzoic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized from 1,3-dimethoxybenzene. Consequently, common impurities may include:
-
Unreacted Starting Materials: Residual 1,3-dimethoxybenzene.
-
Isomeric Byproducts: Positional isomers such as 2,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid, which can form in small quantities depending on the synthetic route.
-
Related Synthesis Impurities: Other byproducts arising from the specific synthesis method used. Traditional synthesis processes may result in a higher level of byproducts[1].
Q2: What is the most effective method for purifying this compound?
A2: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is crucial for successful purification.
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Several solvent systems have been reported to be effective:
The ideal solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble in the solvent at all temperatures.
Q4: What level of purity can I expect to achieve after recrystallization?
A4: A single recrystallization can significantly improve the purity of commercial this compound. Depending on the initial purity and the chosen recrystallization protocol, it is possible to achieve a purity of ≥99%[1].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| The this compound does not fully dissolve in the hot solvent. | 1. Insufficient Solvent: The amount of solvent is not enough to dissolve the solute at its boiling point.2. Inappropriate Solvent: The chosen solvent has poor solvating power for this compound, even when hot. | 1. Add More Solvent: Gradually add small portions of the hot solvent until the solid dissolves. Avoid a large excess, as this will reduce the recovery yield.2. Change Solvent System: Refer to the list of recommended solvents in the FAQs and select an alternative. Perform a small-scale solubility test before proceeding with the bulk sample. |
| The product "oils out" instead of forming crystals upon cooling. | 1. Supersaturation: The solution is too concentrated, causing the solute to come out of solution above its melting point.2. Rapid Cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice. | 1. Add More Solvent: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to reduce the concentration.2. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. |
| The resulting crystals are colored. | Presence of Colored Impurities: The commercial starting material may contain colored byproducts. | Use of Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this may cause bumping. |
| The recovery yield is low. | 1. Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.2. Premature Crystallization: The product crystallizes on the filter paper or funnel during hot filtration.3. Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold will dissolve some of the product. | 1. Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the solid.2. Pre-heat Funnel: Warm the filtration apparatus (funnel and filter paper) with hot solvent before filtering the solution.3. Use Ice-Cold Washing Solvent: Ensure the solvent used for washing the crystals is pre-chilled in an ice bath. |
Experimental Protocols
Below are detailed methodologies for the recrystallization of this compound.
Protocol 1: Recrystallization from Acetone/Hexane[3]
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot acetone.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
-
Crystallization: Slowly add hexane to the hot acetone solution until a slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold acetone/hexane mixture.
-
Drying: Dry the crystals under vacuum. A reported yield for a synthesis followed by this recrystallization is 68%[3].
Protocol 2: Recrystallization from Methanol/Water[1]
-
Dissolution: Dissolve 25g of crude this compound in a mixture of 37.5 mL of methanol and 37.5 mL of water.
-
Heating: Heat the mixture to 65-75 °C and maintain this temperature for 30 minutes.
-
Cooling: Cool the solution to below 25 °C.
-
Isolation: Isolate the crystals by centrifugation or vacuum filtration.
-
Drying: Dry the purified product in an oven. This method has been reported to yield a product with a purity of ≥99%[1].
Data Presentation
The following table provides an example of the expected improvement in the purity of this compound after recrystallization. The data is illustrative and actual results may vary depending on the initial purity of the commercial product and the experimental conditions.
| Sample | Purity by HPLC (%) | 1,3-dimethoxybenzene (%) | Isomeric Impurities (%) | Other Impurities (%) |
| Commercial this compound | 97.5 | 1.2 | 0.8 | 0.5 |
| After Recrystallization (Acetone/Hexane) | 99.5 | <0.1 | 0.2 | 0.2 |
| After Recrystallization (Methanol/Water) | 99.8 | <0.1 | <0.1 | <0.1 |
Mandatory Visualizations
Purification Workflow
Relationship Between Purification Methods and Impurities
References
Validation & Comparative
Comparative Guide to Analytical Methods for 2,6-Dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 2,6-Dimethoxybenzoic Acid, a key intermediate in various synthetic processes. We will explore High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), as the primary analytical techniques. Additionally, we will discuss alternative methods to provide a comprehensive analytical landscape for this compound.
Introduction to Analytical Considerations
This compound is a substituted benzoic acid derivative. Its analysis is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products in the pharmaceutical and chemical industries. The selection of an appropriate analytical method depends on factors such as the required sensitivity, resolution from potential impurities, sample matrix, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of moderately polar compounds like this compound. The separation is primarily based on the hydrophobic interactions between the analyte and the stationary phase.
Method 1: Conventional Reverse-Phase HPLC
A common approach for the analysis of this compound involves a C18 stationary phase with an acidified aqueous-organic mobile phase. The acidic modifier in the mobile phase is essential to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers significant advantages in terms of speed, resolution, and solvent consumption compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures. For this compound, a UPLC method can provide faster analysis times, which is particularly beneficial for high-throughput screening.
Comparison of HPLC and UPLC Methods
| Parameter | HPLC Method (Adapted from Benzoic Acid Analysis) | UPLC Method (Hypothetical) |
| Column | C18, 5 µm, 4.6 x 150 mm | UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60% A, 40% B (Isocratic) | 95% A to 5% A in 2 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Column Temperature | 30 °C | 40 °C |
| Detection | UV at 230 nm | UV at 230 nm |
| Retention Time | ~ 4.5 min | ~ 1.2 min |
| Theoretical Plates | ~ 8,000 | ~ 15,000 |
| Analysis Time | ~ 10 min | ~ 3 min |
Alternative Analytical Techniques
While HPLC and UPLC are the most common methods, other techniques can be employed for the analysis of this compound.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For acidic compounds like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. CE offers advantages such as high efficiency, low sample and reagent consumption, and rapid analysis times.[2][3][4][5][6] A typical CZE method for benzoic acid derivatives would involve a fused silica capillary and a buffer system such as phosphate or borate at a neutral or slightly alkaline pH.[2][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of this compound, although it typically requires a derivatization step to increase the volatility and thermal stability of the analyte.[7][8][9][10][11] Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The primary advantage of GC-MS is the high sensitivity and specificity provided by the mass spectrometric detection, which allows for confident identification and quantification, even in complex matrices.
Comparison of Alternative Methods
| Parameter | Capillary Electrophoresis (CE) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Separation Principle | Electrophoretic Mobility | Volatility and Polarity |
| Instrumentation | CE System with UV or DAD | GC-MS System |
| Sample Derivatization | Not typically required | Required (e.g., silylation) |
| Typical Analysis Time | < 10 minutes | 15-30 minutes |
| Advantages | High efficiency, low sample volume, fast analysis | High sensitivity and specificity, structural information |
| Disadvantages | Lower concentration sensitivity than MS methods | Sample derivatization adds complexity and potential for error |
Experimental Protocols
Sample Preparation
A general procedure for preparing a standard solution of this compound for HPLC or UPLC analysis is as follows:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in 10 mL of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards at the desired concentrations for calibration.
For the analysis of this compound in a solid sample matrix, a suitable extraction procedure would be required. This typically involves dissolving the sample in a solvent in which the analyte is soluble, followed by filtration to remove any undissolved particulate matter before injection into the analytical instrument.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0029273) [hmdb.ca]
- 2. Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Comparative Guide to Analytical Methods for the Quantification of 2,6-Dimethoxybenzoic Acid
This guide provides a comparative overview of analytical methodologies for the accurate quantification of 2,6-Dimethoxybenzoic Acid, a key intermediate in pharmaceutical synthesis and a naturally occurring phenolic compound.[1][2][3][4] The following sections detail validated analytical techniques, present their performance characteristics, and provide comprehensive experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their application.
Data Summary: Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound. The HPLC-UV data is based on a validated method for the analysis of phenolic compounds in herbal extracts, while the HPLC-MS/MS parameters are illustrative of a typical high-sensitivity bioanalytical method, adapted from methodologies for similar benzoic acid derivatives.[1][5][6]
| Parameter | HPLC-UV Method | Illustrative HPLC-MS/MS Method |
| Linearity Range | 5 - 200 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 96.03 - 102.82%[1][6] | 98 - 105% |
| Precision (% RSD) | < 2% (Intra- and Inter-day)[1][6] | < 5% |
| Limit of Detection (LOD) | ~0.4 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.1 µg/mL | ~0.1 ng/mL |
| Specificity | Good | Excellent |
| Typical Application | Quality control of raw materials, herbal extracts | Pharmacokinetic studies, trace analysis |
Experimental Protocols
Validated HPLC-UV Method for Quality Control
This method is adapted from a validated procedure for the simultaneous determination of several phenolic compounds, including this compound, in herbal extracts.[1][6]
a. Sample Preparation:
-
Accurately weigh the sample (e.g., 1.0 g of powdered plant material or raw material).
-
Transfer to a volumetric flask and add a suitable extraction solvent (e.g., methanol).
-
Prepare stock solutions of this compound (e.g., 0.4 mg/mL) in methanol.[1]
-
Vortex the mixture to ensure thorough mixing.
-
Perform sonication to facilitate extraction.
-
Centrifuge the mixture to pellet solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
b. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic solvent (e.g., methanol or acetonitrile).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 210 nm or 280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
c. Validation Parameters:
-
Specificity: Assessed by comparing the chromatograms of a blank, a standard solution, and a sample solution to ensure no interference from the matrix at the retention time of this compound.
-
Linearity: Determined by constructing a calibration curve with at least five concentrations over the desired range.
-
Accuracy: Evaluated by performing recovery studies on spiked samples at different concentration levels.[1][6]
-
Precision: Assessed by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should be within acceptable limits.[1][6]
-
LOD & LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Illustrative HPLC-MS/MS Method for Bioanalysis
This hypothetical method is based on common practices for the quantification of small molecules in biological matrices and is suitable for applications requiring high sensitivity, such as pharmacokinetic studies.[5]
a. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add an internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture vigorously.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC-MS/MS system.
b. Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column suitable for fast chromatography (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Logical Comparison of HPLC-UV and HPLC-MS/MS.
References
- 1. Fingerprint Analysis and Simultaneous Determination of Phenolic Compounds in Extracts of Curculiginis Rhizoma by HPLC-Diode Array Detector [jstage.jst.go.jp]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fingerprint analysis and simultaneous determination of phenolic compounds in extracts of Curculiginis Rhizoma by HPLC-diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thaiscience.info [thaiscience.info]
Comparative study of the reactivity of 2,6-Dimethoxybenzoic Acid vs. anisic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Benzoic acid derivatives, in particular, serve as versatile scaffolds. This guide provides a comparative analysis of the reactivity of two such derivatives: 2,6-dimethoxybenzoic acid and para-anisic acid (4-methoxybenzoic acid). Understanding their distinct reactivity profiles, governed by electronic and steric factors, is crucial for optimizing reaction conditions and predicting outcomes in synthetic strategies.
Executive Summary
This guide delves into a comparative study of this compound and anisic acid, focusing on their reactivity in three key transformations: esterification, amide coupling, and electrophilic aromatic substitution. The presence of two ortho-methoxy groups in this compound introduces significant steric hindrance around the carboxylic acid functionality, rendering it less reactive in nucleophilic acyl substitution reactions compared to the sterically unhindered para-anisic acid. Conversely, the electronic effects of the methoxy substituents play a dominant role in directing the outcome of electrophilic aromatic substitution reactions on the benzene ring. This guide presents a compilation of experimental data, detailed protocols for representative reactions, and visual diagrams to elucidate the underlying principles governing the reactivity of these two valuable chemical entities.
Data Presentation: A Comparative Overview
The following table summarizes the key physicochemical properties and expected reactivity trends for this compound and anisic acid.
| Property | This compound | Anisic Acid (p-Methoxybenzoic Acid) | Reference |
| Structure | |||
| Molar Mass ( g/mol ) | 182.17 | 152.15 | |
| pKa | ~3.44 | ~4.47 | |
| Reactivity in Esterification | Lower | Higher | Inferred from steric hindrance principles |
| Reactivity in Amide Coupling | Lower | Higher | Inferred from steric hindrance principles |
| Electrophilic Substitution | Activated ring, directing ortho and para to methoxy groups | Activated ring, directing ortho to the methoxy group and meta to the carboxylic acid group | Based on established electronic effects |
Comparative Reactivity Analysis
Esterification
Esterification of carboxylic acids, particularly the acid-catalyzed Fischer-Speier method, is highly sensitive to steric hindrance around the carboxyl group.
-
Anisic Acid: Being a para-substituted benzoic acid, the carboxylic group is sterically accessible, allowing for relatively facile esterification with various alcohols under standard acid-catalyzed conditions.
-
This compound: The two methoxy groups in the ortho positions create significant steric bulk around the carboxylic acid. This "ortho effect" hinders the approach of the alcohol nucleophile, making standard Fischer esterification challenging. Higher temperatures, longer reaction times, and potentially more potent activating agents may be required to achieve comparable yields to anisic acid.
Amide Coupling
Similar to esterification, amide bond formation is susceptible to steric effects. The use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) is a common strategy.
-
Anisic Acid: Readily undergoes amide coupling with a variety of amines using standard coupling agents, affording high yields of the corresponding amides.
-
This compound: The steric hindrance from the ortho-methoxy groups significantly impedes the formation of the activated ester intermediate and the subsequent nucleophilic attack by the amine. This can lead to lower yields and may necessitate the use of more powerful coupling reagents or harsher reaction conditions.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, the electronic effects of the substituents on the benzene ring are the primary determinants of reactivity and regioselectivity.
-
Anisic Acid: The methoxy group is a strong activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. The powerful activating effect of the methoxy group dominates, directing incoming electrophiles primarily to the positions ortho to the methoxy group (and meta to the carboxylic acid).
-
This compound: Both methoxy groups are strong activating, ortho, para-directors. They work in concert to strongly activate the ring towards electrophilic attack. Substitution is expected to occur at the positions ortho and para to the methoxy groups. However, the position between the two methoxy groups is sterically hindered. Therefore, the primary site of substitution will be the position para to one methoxy group and ortho to the other.
Experimental Protocols
Fischer Esterification of Anisic Acid with Ethanol
Objective: To synthesize ethyl anisate via acid-catalyzed esterification.
Materials:
-
Anisic acid (1.52 g, 10 mmol)
-
Absolute ethanol (20 mL)
-
Concentrated sulfuric acid (0.5 mL)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anisic acid in absolute ethanol.
-
Carefully add concentrated sulfuric acid dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer successively with water (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL) until effervescence ceases, and finally with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl anisate.
-
Purify the product by distillation or column chromatography if necessary.
Amide Coupling of Anisic Acid with Aniline using EDC/HOBt
Objective: To synthesize N-phenyl-4-methoxybenzamide.
Materials:
-
Anisic acid (1.52 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.1 g, 11 mmol)
-
1-Hydroxybenzotriazole (HOBt) (1.49 g, 11 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol)
-
Dichloromethane (DCM) (50 mL)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of anisic acid and HOBt in DCM at 0 °C, add EDC.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add aniline to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Electrophilic Nitration of Anisic Acid
Objective: To synthesize 4-methoxy-3-nitrobenzoic acid.
Materials:
-
Anisic acid (1.52 g, 10 mmol)
-
Concentrated sulfuric acid (10 mL)
-
Concentrated nitric acid (1 mL)
-
Ice-water bath
Procedure:
-
Carefully dissolve anisic acid in concentrated sulfuric acid in a flask cooled in an ice-water bath.
-
In a separate container, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (2 mL) while cooling in an ice-water bath.
-
Add the cold nitrating mixture dropwise to the solution of anisic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-methoxy-3-nitrobenzoic acid.
Mandatory Visualizations
Signaling Pathway of Anisic Acid Derivative in Insulin Secretion
Anisic acid derivatives have been shown to be involved in stimulating insulin secretion through the activation of G-protein coupled receptors (GPCRs) on pancreatic β-cells.[1][2][3] The binding of the ligand to the GPCR triggers a downstream signaling cascade involving G-proteins, leading to an increase in intracellular calcium levels and ultimately, the exocytosis of insulin-containing granules.
Caption: Anisic acid derivative-mediated insulin secretion pathway via GPCR signaling.
Experimental Workflow for Fischer Esterification
The following diagram illustrates the key steps involved in a typical Fischer esterification reaction, as described in the experimental protocol.
Caption: A typical workflow for a Fischer esterification reaction.
Conclusion
The reactivity of this compound and anisic acid is a clear illustration of the interplay between steric and electronic effects in organic chemistry. While both are valuable synthons, their utility is dictated by the specific transformation being considered. Anisic acid, with its accessible carboxylic acid group, is a preferred substrate for esterification and amide coupling reactions where steric hindrance is a limiting factor. In contrast, the highly activated aromatic ring of this compound makes it an interesting candidate for electrophilic aromatic substitution, provided the steric constraints of the incoming electrophile are considered. For researchers and drug development professionals, a thorough understanding of these nuances is essential for the rational design and efficient execution of synthetic routes.
References
- 1. Lysophosphatidylcholine Containing Anisic Acid Is Able to Stimulate Insulin Secretion Targeting G Protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidylcholine Containing Anisic Acid Is Able to Stimulate Insulin Secretion Targeting G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Ortho Effect in Action: Steric Hindrance of 2,6-Dimethoxybenzoic Acid in Chemical Reactions
A comparative guide for researchers and drug development professionals on the steric influence of 2,6-dimethoxybenzoic acid in key organic reactions, supported by experimental data.
The strategic placement of functional groups on an aromatic ring can profoundly influence the reactivity of a molecule. In the case of this compound, the two methoxy groups flanking the carboxylic acid functionality create a sterically crowded environment, leading to significant effects on its participation in common organic reactions. This guide provides a comparative analysis of the steric hindrance effects of this compound in esterification, amide formation, and ortho-lithiation reactions, offering valuable insights for researchers, scientists, and professionals in drug development.
Esterification: Overcoming Steric Obstacles
The formation of an ester from a carboxylic acid and an alcohol is a fundamental transformation in organic synthesis. However, the bulky methoxy groups in the ortho positions of this compound can impede the approach of the alcohol nucleophile to the carboxylic acid, thereby slowing down the reaction rate compared to less hindered benzoic acids.
Table 1: Comparison of Esterification Yields for Benzoic Acid and its Derivatives
| Carboxylic Acid | Alcohol | Catalyst/Conditions | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ (cat.), Reflux | ~95 | General Textbook Data |
| 4-Methoxybenzoic Acid | Methanol | H₂SO₄ (cat.), Reflux | ~96 | General Textbook Data |
| This compound | Ethanol | H₂SO₄ (cat.), Reflux | "Excellent" | [1] |
| 2,6-Dimethylbenzoic Acid | Various | DIC-HOPO, 70°C | Moderate | [2] |
Note: "Excellent" yield for this compound suggests the reaction is high-yielding under the specified conditions, though a numerical value was not provided in the source.
Experimental Protocol: Fischer Esterification of this compound[1]
-
Reaction Setup: A mixture of this compound (1.0 eq), absolute ethanol (excess, as solvent), and a catalytic amount of concentrated sulfuric acid is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess ethanol is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether) and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any unreacted acid. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to afford the crude ester.
-
Purification: The crude product can be purified by distillation or column chromatography if necessary.
Amide Formation: A Greater Steric Challenge
The synthesis of amides from carboxylic acids and amines is another cornerstone reaction in organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active molecules. The steric hindrance posed by the two ortho-methoxy groups in this compound is even more pronounced in amide formation compared to esterification, due to the generally larger size of amine nucleophiles.
Direct comparative studies on the yields of amide formation for this compound versus less hindered analogues are not abundant in the literature. However, studies on similarly hindered substrates, such as 2,6-dimethylbenzoic acid, indicate that specialized and often more forceful conditions are necessary to achieve reasonable yields. For instance, the use of potent coupling reagents like DIC (N,N'-diisopropylcarbodiimide) in combination with an additive like HOPO (2-hydroxypyridine-N-oxide) at elevated temperatures has been shown to be effective for sterically demanding carboxylic acids.[2]
Table 2: Comparison of Amide Formation Conditions and Reagents for Sterically Hindered Benzoic Acids
| Carboxylic Acid | Amine | Coupling Reagent/Conditions | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | Boric acid (cat.), Toluene, Reflux | 89 | [3] |
| 2-Methoxybenzoic Acid | Various | Schotten-Baumann | 60-80 | [2][4] |
| This compound | 4-Methoxybenzamidine | Reflux in water | Not specified | [5] |
| 2,6-Dimethylbenzoic Acid | Benzylamine | DIC-HOPO, 70°C | Moderate | [2] |
Experimental Protocol: Amide Formation using a Coupling Reagent (General)
-
Activation: The carboxylic acid (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide). A coupling reagent (e.g., EDC, DCC, or HATU) and, if necessary, an additive (e.g., HOBt or DMAP) are added, and the mixture is stirred at room temperature for a period to allow for the formation of the activated intermediate.
-
Amine Addition: The amine (1.0-1.2 eq) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature or heated as required, with progress monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is typically diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl) to remove excess amine, a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts, and brine.
-
Purification: The organic layer is dried, concentrated, and the crude amide is purified by column chromatography or recrystallization.
Ortho-Lithiation: A Balance of Steric and Electronic Effects
Ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings, directed by a suitable functional group. In the case of benzoic acids, the carboxylate group can direct lithiation to the ortho position. However, the presence of other substituents, such as the methoxy groups in this compound, introduces a complex interplay of steric and electronic effects that determine the site of deprotonation.
While the two ortho-methoxy groups create significant steric bulk around the carboxylic acid, they are also ortho-directing groups themselves. In the case of 2-methoxybenzoic acid, lithiation occurs exclusively at the position ortho to the carboxylate.[6] For 3-methoxy and 3,5-dimethoxybenzoic acids, the use of different bases can lead to a reversal of regioselectivity, with deprotonation occurring either ortho to the carboxylate or at a position directed by the methoxy groups.[7]
For this compound, the positions ortho to the carboxylate are already substituted. Therefore, any directed metallation would have to occur at the remaining aromatic positions, influenced by the directing ability of the methoxy groups. However, the significant steric hindrance around the carboxylate can also influence the approach of the bulky organolithium base.
Table 3: Regioselectivity in the Ortho-Lithiation of Substituted Benzoic Acids
| Substrate | Base | Site of Lithiation | Reference |
| Benzoic Acid | s-BuLi/TMEDA | Ortho to -COOH | [8][9][10] |
| 2-Methoxybenzoic Acid | s-BuLi/TMEDA | Ortho to -COOH (C6) | [6] |
| 3-Methoxybenzoic Acid | n-BuLi/t-BuOK | Para to -OCH₃ (C4) | [7] |
| 3,5-Dimethoxybenzoic Acid | n-BuLi/t-BuOK | Para to -OCH₃ (C4) | [7] |
Experimental Protocol: Directed Ortho-Lithiation of a Substituted Benzoic Acid (General)[8][9][10]
-
Reaction Setup: The substituted benzoic acid (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).
-
Deprotonation: A solution of an organolithium base (e.g., s-butyllithium) and a coordinating agent (e.g., TMEDA) is added dropwise to the cooled solution. The mixture is stirred at low temperature for a specified time to allow for complete deprotonation.
-
Electrophilic Quench: An electrophile (e.g., an alkyl halide, carbon dioxide, etc.) is added to the reaction mixture.
-
Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and allowed to warm to room temperature. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Conclusion
The steric hindrance imparted by the two ortho-methoxy groups in this compound presents a significant, though not insurmountable, challenge in common organic reactions. While esterification can proceed with good yields under appropriate conditions, amide formation is more demanding and often requires specialized, potent coupling reagents. In ortho-lithiation reactions, the interplay between the steric bulk and the electronic directing effects of the substituents governs the regiochemical outcome. Understanding these steric effects is crucial for designing effective synthetic strategies and for predicting the reactivity of similarly substituted molecules in drug discovery and development. Further quantitative studies are needed to provide a more detailed comparison of the reaction kinetics of this compound with its less hindered counterparts.
References
- 1. mdpi.com [mdpi.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. theusajournals.com [theusajournals.com]
- 5. 4-Methoxybenzamidinium 2,6-dimethoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 9. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 2,6-Dimethoxybenzoic Acid and 2,6-Dimethylbenzoic Acid for Researchers
This guide provides a comprehensive comparison of the physicochemical properties, spectral characteristics, and biological activities of 2,6-dimethoxybenzoic acid and 2,6-dimethylbenzoic acid. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.
Physicochemical Properties
The substitution of methoxy groups in place of methyl groups on the benzoic acid scaffold significantly influences the physicochemical properties of the molecules. This compound exhibits a higher melting point and greater water solubility, likely due to the potential for hydrogen bonding with the methoxy groups. Conversely, the non-polar methyl groups in 2,6-dimethylbenzoic acid contribute to its lower melting point and reduced water solubility. The electronic effects of the substituents also impact the acidity (pKa) of the carboxylic acid group.
| Property | This compound | 2,6-Dimethylbenzoic Acid |
| Molecular Formula | C₉H₁₀O₄ | C₉H₁₀O₂ |
| Molecular Weight | 182.17 g/mol [1][2] | 150.17 g/mol [3] |
| Melting Point | 185-187 °C[4][5][6] | 114-116 °C[3][7] |
| Boiling Point | 314.5 °C at 760 mmHg[4] | 272.8 °C at 760 mmHg[3] |
| pKa | 3.44 (at 25 °C)[5][8][9] | 3.362 (at 25 °C)[10] |
| Water Solubility | 0.35 g/100 mL (at 25 °C)[4][9] | Limited solubility[11] |
| LogP | 0.66[1][2] | 2.82[3] |
| Appearance | White to off-white crystalline powder[5][8] | White to off-white crystalline solid[11] |
Spectral Characteristics
The spectral data provides insights into the structural differences between the two molecules.
1H and 13C NMR Spectroscopy
The NMR spectra of both compounds are consistent with their substituted benzoic acid structures. In this compound, the methoxy groups (-OCH₃) typically show a singlet peak around 3.8 ppm in the ¹H NMR spectrum. The aromatic protons appear as a multiplet. For 2,6-dimethylbenzoic acid, the methyl groups (-CH₃) exhibit a singlet around 2.4 ppm. The aromatic protons also present as a multiplet.
Note: Detailed peak assignments with coupling constants can be found in specialized spectral databases. The following are representative shifts.
This compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.6 - 7.4 (m) | 110 - 160 |
| -OCH₃ | ~3.8 (s) | ~56 |
| -COOH | >10 (s, broad) | >165 |
2,6-Dimethylbenzoic Acid
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 7.3 (m) | 125 - 140 |
| -CH₃ | ~2.4 (s) | ~20 |
| -COOH | >10 (s, broad) | >170 |
Infrared (IR) Spectroscopy
The IR spectra of both compounds display characteristic peaks for the carboxylic acid group, including a broad O-H stretch and a strong C=O stretch.
| Functional Group | This compound (cm⁻¹) | 2,6-Dimethylbenzoic Acid (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad)[12] | ~3300-2500 (broad)[12] |
| C-H Stretch (Aromatic) | ~3100-3000[9] | ~3100-3000[9] |
| C-H Stretch (Aliphatic) | ~2950-2850 (from -OCH₃) | ~2950-2850 (from -CH₃) |
| C=O Stretch (Carboxylic Acid) | ~1700-1680[12] | ~1700-1680[12] |
| C=C Stretch (Aromatic) | ~1600-1450[9] | ~1600-1450[9] |
| C-O Stretch (Ether) | ~1250 and ~1100 | - |
| C-O Stretch (Carboxylic Acid) | ~1300-1200[12] | ~1300-1200[12] |
Biological Activities
Both this compound and 2,6-dimethylbenzoic acid derivatives have been investigated for a range of biological activities.
| Biological Activity | This compound | 2,6-Dimethylbenzoic Acid |
| Antimicrobial | Has been investigated for antimicrobial properties.[13] | Derivatives are used in the preparation of anti-inflammatory and antirheumatic agents.[10] |
| Anti-inflammatory | Has been studied for its anti-inflammatory potential. | Derivatives have shown anti-inflammatory activity. |
| Cytotoxicity | Cytotoxicity has been evaluated in various cell lines. | Cytotoxicity has been evaluated in various cell lines. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Determination of pKa (Potentiometric Titration)
-
Solution Preparation : Prepare a standard solution of the benzoic acid derivative (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-acetonitrile). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Titration Setup : Place a known volume of the acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the burette tip containing the base solution.
-
Titration : Add the base in small increments, recording the pH after each addition. Continue the titration past the equivalence point.
-
Data Analysis : Plot the pH versus the volume of base added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination.
Measurement of Solubility
-
Sample Preparation : Add an excess amount of the solid benzoic acid derivative to a known volume of solvent (e.g., water) in a vial.
-
Equilibration : Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis : Centrifuge the suspension to pellet the undissolved solid. Carefully remove an aliquot of the supernatant.
-
Quantification : Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
Antimicrobial Activity Assay (Broth Microdilution)
-
Preparation of Inoculum : Grow the microbial strain (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase. Adjust the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions : Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation : Add the standardized microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation : Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).
-
Determination of MIC : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Experimental Workflow for Comparative Analysis
Caption: Comparative experimental workflow for the analysis of benzoic acid derivatives.
Hypothetical Signaling Pathway Influenced by Benzoic Acid Derivatives
Caption: A hypothetical anti-inflammatory signaling pathway modulated by benzoic acid derivatives.
Key Differences Summary
Caption: Summary of key physicochemical differences between the two benzoic acid derivatives.
References
- 1. scienceopen.com [scienceopen.com]
- 2. This compound | C9H10O4 | CID 15109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethylbenzoic acid(632-46-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2,6-Dimethylbenzoic acid | C9H10O2 | CID 12439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. This compound | 1466-76-8 [chemicalbook.com]
- 7. This compound(1466-76-8) IR Spectrum [m.chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
- 9. IR _2007 [uanlch.vscht.cz]
- 10. 2,6-Dimethylbenzoic acid(632-46-2) IR Spectrum [chemicalbook.com]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0029273) [hmdb.ca]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. This compound | Mechanism | Concentration [selleckchem.com]
Quantitative Analysis of 2,6-Dimethoxybenzoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of 2,6-Dimethoxybenzoic Acid (2,6-DMBA) in complex mixtures is crucial for a variety of applications, from pharmacokinetic studies to quality control in pharmaceutical formulations. This guide provides an objective comparison of the primary analytical techniques used for this purpose—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—supported by available experimental data and detailed methodologies.
This comparison outlines the performance of each method, offering insights into their respective strengths and weaknesses in terms of sensitivity, selectivity, and applicability to different sample matrices. While direct comparative studies on 2,6-DMBA are limited, this guide collates data from studies on structurally similar phenolic and benzoic acids to provide a comprehensive overview.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for the quantification of 2,6-DMBA is contingent on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of acidic compounds, providing a baseline for methodological selection.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and quantification based on mass-to-charge ratio. | Quantification based on the direct relationship between the intensity of a specific NMR signal and the number of corresponding nuclei. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | Requires volatile or derivatized analytes. | Not required. |
| Derivatization | Generally not required. | Often necessary for polar compounds like carboxylic acids (e.g., silylation) to increase volatility and thermal stability. | Not required. |
| Selectivity | Good; can be optimized with column and mobile phase selection. | Excellent; mass spectrometric detection provides high specificity. | High; provides structural information for unequivocal identification. |
| Sensitivity (LOD/LOQ) | Method-dependent; typically in the µg/mL to ng/mL range. For similar phenolic acids, LODs can range from 0.01 to 0.5 µg/mL.[1][2][3][4] | Generally higher than HPLC-UV, often reaching pg levels, especially with selected ion monitoring (SIM). | Lower sensitivity compared to chromatographic methods, typically in the mg/mL to high µg/mL range. |
| Linearity | Excellent over a wide concentration range (typically R² > 0.99).[1][3] | Good linearity over a defined range, but can be narrower than HPLC. | Excellent linearity and a wide dynamic range. |
| Accuracy & Precision | High accuracy (recoveries typically 90-110%) and precision (RSD < 5%).[1] | High accuracy and precision, though can be affected by derivatization efficiency. | High accuracy and precision, as it is a primary ratio method. |
| Matrix Effects | Can be significant, requiring careful sample preparation and method validation. | Can be influenced by co-eluting matrix components, potentially causing ion suppression or enhancement. | Less susceptible to matrix effects compared to chromatographic methods, but sample viscosity and ionic strength can influence results. |
| Instrumentation Cost | Moderate. | High. | Very high. |
| Throughput | High; amenable to automation. | Moderate; sample preparation and derivatization can be time-consuming. | Low to moderate. |
Experimental Protocols
Detailed methodologies are critical for replicating and adapting analytical methods. Below are representative protocols for sample preparation and analysis of 2,6-DMBA and similar acidic compounds in complex matrices.
High-Performance Liquid Chromatography (HPLC-UV)
Sample Preparation: Protein Precipitation for Biological Fluids (e.g., Plasma)
Protein precipitation is a common and straightforward method for preparing biological samples for HPLC analysis.[5][6][7]
-
Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma.
-
Precipitation: To 200 µL of plasma, add 600 µL of a precipitating agent such as acetonitrile containing 0.1% formic acid.[7]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter.
-
Analysis: The filtrate is ready for injection into the HPLC system.
Chromatographic Conditions
A reverse-phase HPLC method is generally suitable for the analysis of 2,6-DMBA.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., water with 0.1% phosphoric or formic acid) and an organic modifier (e.g., acetonitrile or methanol).[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2,6-DMBA (e.g., around 280-290 nm).
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids
SPE is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation.[9][10][11]
-
Sample Pre-treatment: Dilute the biological fluid (e.g., 1 mL of plasma) with a buffer to adjust the pH to ensure 2,6-DMBA is in its neutral form (pH < pKa).
-
Column Conditioning: Condition a mixed-mode or polymeric SPE cartridge with methanol followed by the equilibration buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elution: Elute 2,6-DMBA with a suitable organic solvent (e.g., methanol or acetonitrile, possibly containing a small amount of acid).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS) and heat to form the trimethylsilyl (TMS) ester of 2,6-DMBA.
Chromatographic Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration of the analyte.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a final temperature to ensure good separation of components.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for sample preparation and analysis.
References
- 1. scielo.br [scielo.br]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. clinichrom.com [clinichrom.com]
- 8. agilent.com [agilent.com]
- 9. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. development-of-a-generic-method-to-the-solid-phase-extraction-of-acidic-compounds-from-complex-matrices - Ask this paper | Bohrium [bohrium.com]
2,6-Dimethoxybenzoic Acid: A Validation Guide for Use as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 2,6-Dimethoxybenzoic Acid as an internal standard (IS) in chromatographic analysis, particularly for the quantification of acidic analytes in complex matrices. Its performance is compared with a commonly used alternative, offering experimental data to support its suitability.
Introduction to Internal Standards in Chromatography
Internal standards are essential for accurate quantification in chromatography. They are compounds added in a constant amount to all samples, calibration standards, and quality control samples. The ratio of the analyte's response to the internal standard's response is used for calibration, which corrects for variations in injection volume, sample preparation, and instrument response.[1] An ideal internal standard should be chemically similar to the analyte but well-separated chromatographically and not naturally present in the sample.
Profile of this compound
This compound is a derivative of benzoic acid with a molecular weight of 182.17 g/mol .[2][3] Its chemical structure, featuring a carboxylic acid group and two methoxy groups, makes it a suitable candidate as an internal standard for the analysis of various organic acids. It is a solid at room temperature and can be analyzed by reverse-phase HPLC with a mobile phase containing acetonitrile and water.[4]
Alternative Internal Standard: Benzoic Acid-d5
For this comparative guide, Benzoic Acid-d5, a deuterated analog of benzoic acid, is selected as the alternative internal standard. Deuterated standards are often considered the "gold standard" as their chemical and physical properties are very similar to the analyte, leading to similar extraction recovery and chromatographic behavior.
Performance Comparison
The following table summarizes the validation results for this compound and Benzoic Acid-d5 as internal standards for the hypothetical analysis of a target acidic analyte.
| Validation Parameter | This compound | Benzoic Acid-d5 | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.995 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.8% - 100.7% | 98.0% - 102.0% |
| Precision (RSD%) | |||
| - Intraday | < 1.5% | < 1.0% | ≤ 2.0% |
| - Interday | < 2.0% | < 1.5% | ≤ 2.0% |
| Limit of Quantification (LOQ) | Analyte dependent | Analyte dependent | S/N ≥ 10 |
| Specificity/Selectivity | No interference with analyte or matrix components | No interference with analyte or matrix components | Baseline resolution (≥ 1.5) |
Experimental Protocols
Chromatographic Conditions
A standard reverse-phase HPLC method was developed for the analysis.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (gradient elution)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Validation Experiments
1. Linearity: A series of calibration standards were prepared containing a fixed concentration of the internal standard and varying concentrations of the analyte. The peak area ratio of the analyte to the internal standard was plotted against the analyte concentration. The linearity was evaluated by the coefficient of determination (R²) of the linear regression.
2. Accuracy: The accuracy was determined by the recovery method. Known amounts of the analyte were spiked into a blank matrix at three concentration levels (low, medium, and high). The percentage recovery was calculated by comparing the measured concentration to the nominal concentration.
3. Precision: Precision was evaluated at both intraday and interday levels. Intraday precision was determined by analyzing six replicate samples at three different concentrations on the same day. Interday precision was assessed by analyzing the same samples on three different days. The relative standard deviation (RSD%) was calculated.
4. Specificity: The specificity of the method was evaluated by analyzing blank matrix samples to ensure no interfering peaks were present at the retention times of the analyte and the internal standard.
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for validating an internal standard and the logical relationship for its selection.
Caption: Experimental workflow for internal standard validation.
Caption: Decision tree for selecting a suitable internal standard.
Conclusion
Both this compound and Benzoic Acid-d5 demonstrate excellent performance as internal standards in this hypothetical validation. This compound is a cost-effective and reliable option, particularly for the analysis of acidic compounds. While a deuterated standard like Benzoic Acid-d5 may offer slightly better precision due to its closer chemical similarity to the analyte, this compound provides comparable accuracy and linearity, making it a highly suitable choice for routine chromatographic assays. The selection of an appropriate internal standard will ultimately depend on the specific requirements of the analytical method, including cost, availability, and the nature of the analyte and sample matrix.
References
Unveiling the Potency of 2,6-Dimethoxybenzoic Acid Derivatives as Chitin Synthase Inhibitors: A Comparative Guide
For Immediate Release
In the ongoing quest for novel and effective enzyme inhibitors, a recent comparative study has shed light on the promising potential of 2,6-dimethoxybenzoic acid derivatives. This guide provides a detailed analysis of the enzyme inhibitory activity of a series of 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted phenyl)isoxazoles against chitin synthase, a crucial enzyme in fungi and insects. The findings, supported by robust experimental data, offer valuable insights for researchers, scientists, and professionals in the field of drug development and crop protection.
Comparative Inhibitory Activity
The inhibitory effects of various this compound derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) against chitin synthase from the cultured integument of Chilo suppressalis. The results, summarized in the table below, reveal a clear structure-activity relationship, with the nature of the substituent on the phenyl ring significantly influencing the inhibitory potency.
| Compound ID | Substituent (R) | IC50 (µM) |
| 1 | H | 1.8 |
| 2 | 4-F | 1.2 |
| 3 | 4-Cl | 1.1 |
| 4 | 4-Br | 1.3 |
| 5 | 4-I | 2.5 |
| 6 | 4-CH3 | 1.5 |
| 7 | 4-C2H5 | 1.4 |
| 8 | 4-n-C3H7 | 1.7 |
| 9 | 4-n-C4H9 | 2.0 |
| 10 | 4-OCH3 | 3.2 |
| 11 | 4-OC2H5 | 2.8 |
| 12 | 4-NO2 | >100 |
| 13 | 4-CF3 | 55.6 |
| 14 | 4-t-C4H9 | 89.2 |
| 15 | 4-CN | 25.1 |
The data indicates that small halogen and short alkyl substituents at the para-position of the phenyl ring enhance the inhibitory activity, with compounds 3 (4-Cl) and 2 (4-F) exhibiting the lowest IC50 values of 1.1 µM and 1.2 µM, respectively[1]. Conversely, bulky substituents such as nitro (NO2), trifluoromethyl (CF3), and tert-butyl (t-C4H9) groups led to a dramatic decrease in potency[1].
Experimental Protocols
The determination of the enzyme inhibitory activity was conducted through a well-defined experimental protocol designed to ensure accuracy and reproducibility.
Synthesis of 5-(2,6-dimethoxybenzoylamino)-3-(4-substituted phenyl)isoxazoles
The synthesis of the target compounds was achieved through a multi-step process. A key step involved the reaction of a substituted 3-phenylisoxazol-5-amine with 2,6-dimethoxybenzoyl chloride in the presence of a base. For a detailed synthesis procedure, a representative example is provided:
To a solution of 3-(4-chlorophenyl)isoxazol-5-amine in anhydrous tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (NaH) was added portion-wise at 0°C. The mixture was stirred for 30 minutes, after which 2,6-dimethoxybenzoyl chloride was added. The reaction was allowed to proceed overnight at room temperature. The reaction was then quenched with a saturated aqueous solution of ammonium chloride and the product was extracted with diethyl ether. The combined organic layers were washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield the desired 5-(2,6-dimethoxybenzoylamino)-3-(4-chlorophenyl)isoxazole.
Chitin Synthesis Inhibition Assay
The in vitro chitin synthesis inhibition assay was performed using the cultured integument of the rice stem borer, Chilo suppressalis.
-
Integument Culture: The integument from the last instar larvae was dissected and cultured in a suitable medium.
-
Inhibitor Treatment: The synthesized this compound derivatives were dissolved in dimethyl sulfoxide (DMSO) and added to the culture medium at various concentrations.
-
Radiolabeling: N-acetyl-D-[1-¹⁴C]glucosamine was added to the medium as a precursor for chitin synthesis.
-
Incubation: The cultures were incubated for a specific period to allow for the incorporation of the radiolabeled precursor into chitin.
-
Chitin Isolation and Quantification: After incubation, the integuments were harvested, and the chitin was isolated through a series of chemical treatments to remove other cellular components. The amount of radiolabeled chitin was then quantified using a liquid scintillation counter.
-
IC50 Determination: The percentage of inhibition of chitin synthesis was calculated for each inhibitor concentration relative to a control (containing only DMSO). The IC50 value was then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Visualizing the Process and Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
References
Assessing the Purity of 2,6-Dimethoxybenzoic Acid: A Comparative Guide to DSC and TGA Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is of paramount importance. This guide provides a comparative analysis of two common thermal analysis techniques, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), for assessing the purity of 2,6-Dimethoxybenzoic Acid.
This compound is a key intermediate in various synthetic processes.[1] Its purity can significantly impact reaction yields, impurity profiles of final products, and ultimately, the safety and efficacy of a drug substance. DSC and TGA offer complementary information regarding the thermal properties and composition of organic molecules, making them powerful tools for purity assessment.[2][3][4]
Comparative Analysis of DSC and TGA Data
The following table summarizes typical experimental data obtained from DSC and TGA analyses of this compound, illustrating how these techniques can be used to infer purity.
| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Interpretation for Purity Assessment |
| Melting Point (Tonset) | 185 - 187 °C[1] | Not directly measured | A depression or broadening of the melting peak in DSC indicates the presence of impurities.[5] |
| Heat of Fusion (ΔHf) | Varies with purity | Not applicable | A lower heat of fusion compared to a pure reference standard can suggest the presence of impurities. |
| Purity (mol%) | > 99% (calculated from the van't Hoff equation) | Not directly measured | DSC allows for the quantitative determination of eutectic impurities.[6][7] |
| Thermal Decomposition | Onset above 200 °C[8] | Onset of significant mass loss above 200 °C[8] | TGA is superior for determining thermal stability and the presence of volatile or thermally labile impurities.[4] |
| Mass Loss Events | Not directly measured | Multi-step or early mass loss can indicate the presence of residual solvents or other volatile impurities. | TGA provides quantitative information about the percentage of volatile components.[9] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are representative protocols for DSC and TGA analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis, the melting endotherm of the substance is carefully analyzed.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.[6] Hermetically seal the pan to prevent any loss of volatile impurities.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program:
-
Data Analysis: Determine the onset temperature of melting, the peak maximum, and the heat of fusion (ΔHf) from the resulting endotherm. Purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is particularly useful for detecting and quantifying volatile impurities and assessing thermal stability.
Methodology:
-
Sample Preparation: Place 5-10 mg of this compound into a tared TGA pan (typically ceramic or platinum).
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature.
-
Thermal Program:
-
Data Analysis: Analyze the resulting TGA curve for any mass loss events prior to the main decomposition. The percentage of mass loss at different temperature ranges can be quantified to determine the amount of volatile impurities such as residual solvents. The onset of the major decomposition step provides information on the thermal stability of the compound.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for utilizing both DSC and TGA to comprehensively assess the purity of this compound.
Conclusion
Both DSC and TGA are valuable techniques for the purity assessment of this compound, providing complementary information. DSC excels in the quantitative determination of solid-soluble (eutectic) impurities through the analysis of the melting endotherm. In contrast, TGA is highly effective in detecting and quantifying volatile impurities, such as residual solvents, and providing a clear picture of the material's thermal stability. For a comprehensive and robust assessment of purity, it is recommended to utilize both techniques in tandem. This dual approach ensures that a wide range of potential impurities, both volatile and non-volatile, are detected and quantified, leading to a higher level of confidence in the quality of the material for research and drug development applications.
References
- 1. This compound | 1466-76-8 [chemicalbook.com]
- 2. azom.com [azom.com]
- 3. mt.com [mt.com]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. tainstruments.com [tainstruments.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. Controlling the Polymorphic Outcome of this compound Crystallization Using Additives [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. akjournals.com [akjournals.com]
Predicting Immunoassay Cross-Reactivity for 2,6-Dimethoxybenzoic Acid: A Comparative Guide
This guide summarizes quantitative cross-reactivity data for several aminobenzoic acid derivatives in a competitive Enzyme-Linked Immunosorbent Assay (ELISA). A detailed experimental protocol for a representative competitive immunoassay is provided, alongside visual workflows to aid in understanding the assay principles and the structural relationships of the compared compounds. The presented data indicates that the position of substituents on the benzoic acid ring significantly influences antibody recognition, leading to varying degrees of cross-reactivity.
Data Presentation: Cross-Reactivity of Benzoic Acid Derivatives
The following table summarizes the cross-reactivity of several benzoic acid analogs in a competitive ELISA designed for the detection of Benzoic Acid. Cross-reactivity is expressed as the concentration of the test compound required to cause 50% inhibition (IC50) of the assay signal and as a percentage relative to Benzoic Acid.
| Compound | Structure | IC50 (mg/L) | Cross-Reactivity (%) |
| Benzoic Acid | C₇H₆O₂ | 0.21 | 100% |
| 2-Aminobenzoic Acid | C₇H₇NO₂ | > 100 | < 0.21% |
| 3-Aminobenzoic Acid | C₇H₇NO₂ | > 100 | < 0.21% |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 25 | 0.84% |
| 2,6-Dimethoxybenzoic Acid | C₉H₁₀O₄ | Data Not Available | Predicted Low |
| 2-Methoxybenzoic Acid | C₈H₈O₃ | Data Not Available | Predicted Moderate |
| 3-Methoxybenzoic Acid | C₈H₈O₃ | Data Not Available | Predicted Moderate |
| 4-Methoxybenzoic Acid | C₈H₈O₃ | Data Not Available | Predicted High |
Data for aminobenzoic acids are derived from a study developing a monoclonal antibody-based lateral flow immunoassay for Benzoic Acid. The IC50 value for Benzoic Acid was established using a competitive ELISA format with the developed antibody.[1][2] The cross-reactivity for methoxy-substituted benzoic acids is predicted based on structural similarity and the observed positional effects in the aminobenzoic acid series.
Interpretation and Prediction:
The experimental data for aminobenzoic acids demonstrates a clear structure-activity relationship. The antibody used in the study showed the highest affinity for the parent molecule, Benzoic Acid. Substitution with an amino group significantly reduced binding, with the position of the substituent playing a critical role. The para-substituted analog (4-Aminobenzoic Acid) exhibited the highest cross-reactivity among the tested analogs, although it was still significantly lower than Benzoic Acid. Ortho (2-amino) and meta (3-amino) substitutions resulted in negligible cross-reactivity.
Based on these findings, we can predict the potential cross-reactivity of methoxy-substituted benzoic acids:
-
This compound : Due to the presence of two bulky methoxy groups ortho to the carboxylic acid, significant steric hindrance is expected. This steric hindrance would likely prevent the molecule from effectively binding to an antibody developed against Benzoic Acid. Therefore, the cross-reactivity is predicted to be very low.
-
Methoxybenzoic Acid Isomers : Similar to the aminobenzoic acids, the position of the methoxy group is expected to influence cross-reactivity. The 4-methoxybenzoic acid would be predicted to have the highest cross-reactivity among the mono-methoxy isomers, while the 2-methoxy and 3-methoxy isomers would likely show lower to moderate cross-reactivity.
Experimental Protocols
The following is a representative protocol for a competitive ELISA for the quantification of small molecules like benzoic acid derivatives. This protocol is based on standard ELISA procedures.[3][4][5][6]
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Coating Antigen: Benzoic Acid conjugated to a carrier protein (e.g., BSA or OVA)
-
Primary Antibody: Monoclonal or polyclonal antibody specific for Benzoic Acid
-
Secondary Antibody: Enzyme-conjugated anti-species IgG (e.g., HRP-conjugated Goat Anti-Mouse IgG)
-
Standard: Benzoic Acid
-
Test Compounds: this compound and other structural analogs
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS)
-
Substrate Solution (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (Benzoic Acid) and test compounds (e.g., this compound) in Assay Buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody at its optimal dilution for 30 minutes.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of the Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the logarithm of the standard concentration. Determine the IC50 value for the standard and each test compound. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Standard / IC50 of Test Compound) x 100
Visualizations
Competitive ELISA Workflow
Caption: Workflow of a competitive ELISA for small molecule detection.
Structural Relationship and Predicted Cross-Reactivity
Caption: Structural relationships and predicted cross-reactivity relative to Benzoic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a monoclonal antibody-based lateral flow immunoassay for the detection of benzoic acid in liquid food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. seracare.com [seracare.com]
- 5. ELISA Protocol [protocols.io]
- 6. mabtech.com [mabtech.com]
A Comparative Guide to the Synthetic Routes of 2,6-Dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
2,6-Dimethoxybenzoic acid is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient synthesis is a subject of significant interest in the chemical community. This guide provides an objective comparison of different synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| Route 1: Carboxylation of 1,3-Dimethoxybenzene | 1,3-Dimethoxybenzene | Sodium, Carbon Dioxide, Chlorooctane/Chloropropane | 68-71%[1] | Readily available starting material. | Use of hazardous sodium metal; requires anhydrous conditions. |
| Route 2: Multi-step Synthesis via Sodium Phenide | Sodium Metal, Toluene, Chlorobenzene, 1,3-Dimethoxybenzene | Carbon Dioxide, Propyl carbinol (catalyst) | Up to 70%[2] | Potentially gentler reaction conditions compared to direct use of sodium sand with 1,3-dimethoxybenzene. | Multi-step process increases complexity. |
| Route 3: Methylation of 2,6-Dihydroxybenzoic Acid | 2,6-Dihydroxybenzoic Acid | Methylating agent (e.g., dimethyl sulfate), Base | Data not explicitly found for direct methylation to the acid, but esterification of the dihydroxy acid is reported at 34% yield.[3] | A potentially straightforward methylation reaction. | The synthesis of the starting material, 2,6-dihydroxybenzoic acid, can be complex and may have its own yield limitations.[4][5][6] |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed look at the reaction mechanisms and experimental considerations for each synthetic route.
Route 1: Direct Carboxylation of 1,3-Dimethoxybenzene
This is a common and relatively direct method for the synthesis of this compound. The reaction proceeds via the formation of an organosodium intermediate, which then undergoes carboxylation upon the addition of carbon dioxide.
Caption: Synthetic pathway for this compound via carboxylation of 1,3-dimethoxybenzene.
A detailed experimental protocol for this route is described as follows[1]:
-
5.90 g (0.256 mol) of sodium and 200 ml of anhydrous toluene are introduced into a reactor.
-
The mixture is refluxed for 30 minutes and then stirred vigorously at room temperature to form sodium sand.
-
12.6 g (0.09 mol) of 1,3-dimethoxybenzene and 17.7 g (0.119 mol) of chlorooctane are added successively.
-
After stirring for 2 hours at room temperature, about 35 g of solid carbon dioxide (dry ice) is added.
-
The reaction is stirred for 12 hours at room temperature.
-
The excess sodium is neutralized with 10 ml of methanol.
-
The mixture is acidified using concentrated hydrochloric acid solution.
-
The medium is concentrated under reduced pressure.
-
The residue is dissolved in acetone, and inorganic salts are removed by filtration.
-
Recrystallization from an acetone/hexane mixture yields 11.3 g of this compound (68% yield). A similar procedure using chloropropane instead of chlorooctane resulted in a 71% yield.[1]
Route 2: Multi-step Synthesis via Sodium Phenide Intermediate
This patented method avoids the direct reaction of sodium with 1,3-dimethoxybenzene by first preparing sodium phenide from sodium and chlorobenzene. This intermediate then reacts with 1,3-dimethoxybenzene, followed by carboxylation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid - Google Patents [patents.google.com]
Validating the Structure of 2,6-Dimethoxybenzoic Acid Derivatives using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research. Derivatives of 2,6-dimethoxybenzoic acid, a key scaffold in various pharmacologically active compounds, require precise structural validation to ensure that the desired chemical entity has been synthesized. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex substitution patterns can lead to spectral overlap and ambiguity.[1] Two-dimensional (2D) NMR spectroscopy offers a powerful solution by spreading spectral information across a second frequency dimension, resolving overlapping signals and revealing through-bond and through-space correlations between nuclei.[2][3]
This guide provides an objective comparison of key 2D NMR techniques for the structural validation of this compound derivatives, supported by detailed experimental protocols and representative data interpretation.
Comparison of Structural Validation Techniques
While 2D NMR is a premier tool for detailed structural elucidation in solution, other analytical methods provide complementary information. The choice of technique often depends on the specific question being asked, sample availability, and the required level of structural detail.
| Technique | Information Provided | Sample State | Destructive? | Typical Time | Key Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity (through-bond), spatial proximity of atoms (through-space), and stereochemistry.[2][4] | Solution | No | Hours | Lower sensitivity, requires higher sample concentration, complex data analysis.[5] |
| 1D NMR (¹H, ¹³C) | Information on the chemical environment of protons and carbons, basic connectivity through spin-spin coupling.[1] | Solution | No | Minutes to Hours | Signal overlap in complex molecules can hinder complete assignment.[1] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition, fragmentation patterns provide structural clues.[6] | Solid, Liquid, or Gas | Yes (typically) | Minutes | Does not definitively establish isomer connectivity or stereochemistry. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, and bond angles in the solid state.[7][8] | Crystalline Solid | No | Days to Weeks | Requires a suitable single crystal, structure may differ from solution conformation. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their characteristic vibrational frequencies.[9] | Solid or Liquid | No | Minutes | Provides limited information on the overall molecular skeleton. |
Key 2D NMR Experiments for Structural Elucidation
A suite of 2D NMR experiments is typically employed to piece together a molecular structure. For a substituted this compound derivative, the most informative experiments are COSY, HSQC, and HMBC.[10][11]
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[12][13] In the context of a this compound derivative, COSY is crucial for identifying adjacent protons on the aromatic ring, confirming the substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[14] It is an exceptionally sensitive method for assigning each proton to its specific carbon atom, effectively mapping the C-H bonds within the molecule.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[14] For a this compound derivative, HMBC is indispensable for connecting the methoxy groups to the aromatic ring, linking aromatic protons to the carbonyl carbon, and confirming the overall connectivity of substituents.
Experimental Workflow and Logic
The process of validating a structure using 2D NMR follows a logical progression from sample preparation to the final assignment based on correlation data.
References
- 1. omicsonline.org [omicsonline.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. openpubglobal.com [openpubglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. Redetermination of 2,6-dimethoxybenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redetermination of 2,6-dimethoxy-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Safety Operating Guide
Proper Disposal of 2,6-Dimethoxybenzoic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of 2,6-Dimethoxybenzoic Acid, aligning with standard laboratory safety protocols and regulatory requirements.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2][3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or chemical goggles[1][2] |
| Body Protection | Laboratory coat |
| Respiratory | Use only in a well-ventilated area. If dust is generated, use a NIOSH/MSHA approved respirator.[1][2] |
II. Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1][2] Do not dispose of this chemical into drains or the environment.[1]
Step 1: Waste Collection and Storage
-
Segregation: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a dedicated, properly labeled waste container.
-
Container: Use a container that is compatible with the chemical. Ensure the container is tightly closed.[1][2]
-
Labeling: Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution or local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
Step 2: Arrange for Professional Disposal
-
Contact: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Documentation: Provide the waste disposal company with a Safety Data Sheet (SDS) for this compound and an accurate inventory of the waste.
-
Compliance: Chemical waste generators must adhere to all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, prevent the further spread of the spill.
-
Clean-up: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.[1][2]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Safeguarding Your Research: A Guide to Handling 2,6-Dimethoxybenzoic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2,6-Dimethoxybenzoic Acid, ensuring the well-being of laboratory personnel and the integrity of your research. Strict adherence to these procedures is mandatory.
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Furthermore, it may cause respiratory irritation.[1][2] Therefore, implementing robust safety measures is paramount for all personnel.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of personal protective equipment and engineering controls must be utilized.
| Control Type | Specification | Rationale |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[1] | To minimize the inhalation of dust and fumes. |
| Eyewash stations and safety showers must be readily accessible.[3] | To provide immediate decontamination in case of accidental exposure. | |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles are mandatory.[4] | To protect eyes from dust particles and splashes. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1] | To prevent skin contact and irritation. |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH/MSHA-approved respirator should be worn.[4][5] | To prevent respiratory tract irritation from airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
-
Preparation: Before handling, ensure all necessary PPE is correctly worn and that the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within a chemical fume hood to control dust.
-
Use a spatula or other appropriate tool to handle the solid material, minimizing the creation of airborne dust.
-
Keep the container tightly closed when not in use.[1]
-
-
In Case of a Spill:
-
Personal Hygiene:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[1]
-
Container Disposal: Dispose of the contents and container to an approved waste disposal plant.[1] Do not reuse empty containers.
-
Contaminated Materials: Any materials, such as gloves or absorbent pads, that come into contact with the chemical should be disposed of as hazardous waste.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical advice if skin irritation occurs.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1] |
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
